N3-Allyluridine
描述
Structure
3D Structure
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2/t7-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZLBIWJOGXLK-QCNRFFRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146158 | |
| Record name | N(3)-Allyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103951-13-9 | |
| Record name | N(3)-Allyluridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103951139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(3)-Allyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N3-Allyluridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Allyluridine is a synthetic derivative of the naturally occurring nucleoside, uridine (B1682114). Research into N3-substituted uridine analogs has unveiled a class of compounds with significant pharmacological activity, particularly demonstrating depressant effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and a summary of the current understanding of its mechanism of action.
Discovery and Background
The exploration of N3-substituted pyrimidine (B1678525) nucleosides has been a focused area of research aimed at developing novel therapeutic agents with effects on the central nervous system. The parent compound, uridine, is known to be involved in sleep regulation, leading investigators to hypothesize that modifications to its structure could yield compounds with enhanced or altered pharmacological profiles.
The synthesis and initial pharmacological evaluation of this compound and related compounds were first described in the mid-1980s. These studies were designed to investigate the structure-activity relationships of N3-substituted uridine derivatives. Early research demonstrated that the introduction of an allyl group at the N3 position of the uridine scaffold resulted in a compound with more potent CNS depressant effects compared to uridine itself.
Synthesis of this compound
The synthesis of this compound is achieved through the alkylation of uridine. A general synthetic scheme is provided below.
Experimental Protocol: Synthesis of this compound
-
Materials: Uridine, Allyl bromide, Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297) (EtOAc), Hexane (B92381), Silica (B1680970) gel.
-
Procedure:
-
To a solution of uridine (1 mmol) in anhydrous DMF (10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
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Allyl bromide (1.2 mmol) is added dropwise to the suspension, and the reaction mixture is stirred at room temperature for 24 hours.
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The reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.
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The structure of the final product is confirmed by 1H NMR, 13C NMR, and mass spectrometry.
-
Biological Activity and Mechanism of Action
This compound has been shown to exert depressant effects on the central nervous system. In vivo studies in murine models have been instrumental in characterizing its pharmacological profile.
Central Nervous System Depressant Effects
Initial studies focused on the effects of this compound on sleep and motor coordination. The key findings from these preclinical evaluations are summarized below.
Experimental Protocol: Evaluation of CNS Depressant Effects in Mice
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Animals: Male ddY mice weighing 20-25 g were used for all experiments.
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Drug Administration: this compound was dissolved in saline and administered via intracerebroventricular (i.c.v.) injection.
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Pentobarbital-Induced Sleep Test:
-
Mice were administered this compound (0.9 mg/mouse, i.c.v.).
-
30 minutes later, pentobarbital (B6593769) (40 mg/kg, i.p.) was administered.
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The duration of sleep (loss of righting reflex) was recorded.
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-
Diazepam-Induced Motor Incoordination (Rotarod Test):
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Mice were trained to remain on a rotarod rotating at 10 rpm for at least 3 minutes.
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This compound (0.9 mg/mouse, i.c.v.) was administered.
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30 minutes later, diazepam (1 mg/kg, i.p.) was administered.
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The time the mice remained on the rotarod was measured at 15, 30, 60, and 120 minutes post-diazepam administration.
-
-
Spontaneous Activity Test:
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Mice were placed in an activity cage, and their spontaneous locomotor activity was measured for 30 minutes.
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This compound (0.9 mg/mouse, i.c.v.) was administered, and locomotor activity was recorded for the subsequent 60 minutes.
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Quantitative Data Summary
The following table summarizes the key quantitative findings from the pharmacological evaluation of this compound in mice.
| Pharmacological Test | Compound | Dose | Effect | Reference |
| Pentobarbital-Induced Sleep | This compound | 0.9 mg/mouse, i.c.v. | Potentiation of sleep duration | [1] |
| Pentobarbital-Induced Sleep | Uridine | 0.9 mg/mouse, i.c.v. | Potentiation of sleep duration | [1] |
| Diazepam-Induced Motor Incoordination | This compound | 0.9 mg/mouse, i.c.v. | Synergistic effect with diazepam | [1] |
| Spontaneous Activity | This compound | 0.9 mg/mouse, i.c.v. | Decrease in spontaneous activity | [1] |
Note: Specific quantitative values for the potentiation of sleep and the degree of motor incoordination are detailed in the original research articles.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that its CNS depressant effects are more direct than those of its parent compound, uridine.[1] While uridine is thought to exert its effects through a putative "uridine receptor" in the brain, the N3-allyl substitution may alter the compound's affinity or efficacy at this or other related receptors.[2] Further research is required to fully understand the molecular targets of this compound. The lack of affinity for benzodiazepine, GABA, 5-HT, or adenosine (B11128) receptors by other N3-substituted uridines suggests a potentially novel mechanism of action.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound.
Caption: Workflow for this compound synthesis and evaluation.
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound, based on the proposed existence of a uridine receptor.
Caption: Hypothetical signaling pathway for this compound.
Future Directions
The discovery of this compound and its CNS depressant effects opens several avenues for future research. Key areas of interest include:
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Elucidation of the Molecular Target: Identifying and characterizing the specific receptor(s) with which this compound interacts is crucial for understanding its mechanism of action.
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Structure-Activity Relationship (SAR) Studies: Further modification of the uridine scaffold could lead to the development of more potent and selective compounds.
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Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties of this compound.
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Therapeutic Potential: Investigating the potential of this compound and related compounds for the treatment of sleep disorders, anxiety, or epilepsy is a logical next step.
Conclusion
This compound is a noteworthy N3-substituted uridine derivative that exhibits significant depressant effects on the central nervous system. Its discovery has contributed to the understanding of the pharmacological importance of the N3 position of the pyrimidine nucleoside scaffold. While further research is needed to fully elucidate its mechanism of action and therapeutic potential, this compound serves as a valuable pharmacological tool and a promising lead compound for the development of novel CNS-active agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this class of compounds.
References
N3-Allyluridine: A Technical Guide to a Novel Bioorthogonal Handle for RNA Labeling and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action, experimental protocols, and potential applications of N3-allyluridine as a bioorthogonal chemical reporter for RNA. By combining principles of metabolic labeling with a unique chemical handle, this compound offers a versatile tool for studying RNA synthesis, dynamics, and function. This document provides a comprehensive overview of the proposed workflow, from the synthesis of the nucleoside analog to its incorporation into RNA and subsequent detection.
Introduction: The Need for Novel RNA Labeling Strategies
The study of RNA dynamics is crucial for understanding gene regulation, cellular processes, and the development of RNA-based therapeutics. Metabolic labeling of nascent RNA with modified nucleosides has become a cornerstone of transcriptomics research. While several analogs are widely used, the development of new chemical reporters with unique bioorthogonal reactivity can expand the toolkit for RNA biologists. This compound is a promising candidate, offering an alternative to commonly used azide (B81097) and alkyne functionalities. The allyl group provides a unique reactive handle that can be manipulated with high specificity, enabling novel approaches for RNA isolation, visualization, and sequencing.
The Core Mechanism: From Incorporation to Detection
The utility of this compound as an RNA label is based on a multi-step process that begins with its metabolic assimilation and culminates in its specific detection.
Metabolic Incorporation of this compound into Nascent RNA
This compound is designed to be recognized by the cellular nucleotide salvage pathway. Once introduced to cells, it is anticipated to be phosphorylated by nucleoside kinases to its triphosphate form, this compound triphosphate (N3-allyl-UTP). This modified nucleotide is then utilized by cellular RNA polymerases as a substrate in place of the natural uridine (B1682114) triphosphate (UTP) during transcription, leading to the incorporation of this compound into newly synthesized RNA molecules.
N3-Allyluridine: A Bioorthogonal Chemical Reporter for Probing RNA Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling RNA Dynamics with Bioorthogonal Chemistry
The intricate dance of RNA within a cell—its synthesis, processing, transport, and decay—governs the very essence of gene expression. To understand these dynamic processes, researchers require tools that can track RNA molecules in their native environment without perturbing the delicate cellular machinery. Bioorthogonal chemistry offers a powerful solution by introducing chemical reporters into biomolecules that can be selectively tagged with probes.[1][2] N3-Allyluridine emerges as a promising bioorthogonal chemical reporter for RNA, enabling its metabolic labeling and subsequent visualization and analysis.
This technical guide provides a comprehensive overview of this compound, from its synthesis and metabolic incorporation into RNA to its bioorthogonal reactions and downstream applications. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this tool in their investigations of RNA biology.
Synthesis of this compound
General Reaction Scheme:
Purification of the final product would typically involve chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Metabolic Labeling of RNA with this compound
Principle of Metabolic Incorporation
This compound is a nucleoside analog that can be taken up by cells and incorporated into newly synthesized RNA transcripts. This process relies on the cell's own nucleotide salvage pathway. Once inside the cell, this compound is phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (N3-AUTP). RNA polymerases then recognize N3-AUTP as an analog of uridine triphosphate (UTP) and incorporate it into elongating RNA chains. This results in the "tagging" of nascent RNA with the bioorthogonal allyl group.
Quantitative Data
| Parameter | Value (for related analogs) | Cell Line | Reference |
| Labeling Efficiency | ~1% substitution (for 2'AzUd) | HEK293T | [3] |
| Cytotoxicity (IC50) | >500 µM (for a4C) | HEK293T | [2] |
Table 1: Quantitative Data for Related Nucleoside Analogs. Note: These values are for related compounds and should be used as a guideline. Optimal conditions for this compound must be determined experimentally.
Experimental Protocol: Metabolic Labeling of RNA
The following is a general protocol for the metabolic labeling of RNA in mammalian cells, which should be optimized for this compound.
Materials:
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This compound
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Cell culture medium appropriate for the cell line
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Mammalian cell line of interest (e.g., HeLa, HEK293T)
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Phosphate-buffered saline (PBS)
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RNA extraction kit (e.g., TRIzol-based)
Procedure:
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Cell Seeding: Plate cells at an appropriate density to reach approximately 70-80% confluency at the time of labeling.
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Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of this compound. A starting concentration in the range of 100 µM to 1 mM can be tested.
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Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to the cells.
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Incubation: Incubate the cells for a desired period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time will depend on the RNA species of interest and the desired labeling density.
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Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and proceed with total RNA isolation using a standard protocol, such as a TRIzol-based method.[4]
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RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its integrity using gel electrophoresis.
Bioorthogonal Reactions of this compound-Labeled RNA
The allyl group incorporated into the RNA serves as a bioorthogonal handle for subsequent chemical reactions. The most prominent reaction for allyl groups in a bioorthogonal context is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines.
Tetrazine Ligation
Principle: The IEDDA reaction between the allyl group (dienophile) and an electron-deficient tetrazine (diene) is a rapid and highly specific bioorthogonal ligation.[5][6] This reaction proceeds without the need for a catalyst and forms a stable covalent bond, making it ideal for labeling biomolecules in complex biological environments. The reaction rate can be tuned by modifying the substituents on the tetrazine ring.[6]
Quantitative Data: While specific kinetic data for this compound is unavailable, the reaction of a similar S-allyl handle with various tetrazines has been studied. The second-order rate constants are in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹, which are comparable to some strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5]
| Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Pyridyl-Tetrazine (Py-Tz) | 2.05 x 10⁻³ | [5] |
| Benzylamine-Tetrazine (BnNH₂-Tz) | 0.54 x 10⁻³ | [5] |
| Tetrazine-Rhodamine | 0.34 x 10⁻³ | [5] |
| Tetrazine-Cy3 | 0.26 x 10⁻³ | [5] |
Table 2: Kinetic Rate Constants for the Reaction of an S-Allyl Handle with Tetrazines. Note: These values are for a related S-allyl cysteine and should be considered as an estimation for the reactivity of the allyl group on this compound.
Experimental Protocol: Tetrazine Ligation of Labeled RNA
This protocol describes the labeling of this compound-containing RNA with a tetrazine-conjugated fluorophore.
Materials:
-
This compound-labeled total RNA
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Tetrazine-fluorophore conjugate
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Reaction buffer (e.g., PBS, pH 7.4)
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Nuclease-free water
Procedure:
-
Prepare RNA Solution: Dissolve the this compound-labeled RNA in the reaction buffer to a desired concentration (e.g., 1-10 µM).
-
Prepare Tetrazine-Fluorophore Solution: Prepare a stock solution of the tetrazine-fluorophore in a compatible solvent (e.g., DMSO).
-
Ligation Reaction: Add the tetrazine-fluorophore to the RNA solution. The final concentration of the tetrazine probe should be in excess (e.g., 10-100 fold molar excess) to ensure complete labeling.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.
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Purification of Labeled RNA: Remove the excess unreacted tetrazine-fluorophore by methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or using RNA purification kits.[4]
Downstream Applications and Analysis
Fluorescence Imaging
Labeled RNA can be visualized within cells using fluorescence microscopy to study its localization and dynamics.
Experimental Protocol: Fluorescence Imaging of Labeled RNA
Materials:
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Cells grown on coverslips and labeled with this compound
-
Tetrazine-fluorophore conjugate (cell-permeable)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Wash buffer (e.g., PBS)
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Mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Label cells with this compound as described in section 3.3.
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Tetrazine Ligation in Live Cells (Optional): If using a cell-permeable tetrazine-fluorophore, incubate the live cells with the probe in culture medium for a designated time.
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Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
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Tetrazine Ligation in Fixed Cells: If not performed in live cells, incubate the fixed and permeabilized cells with the tetrazine-fluorophore in PBS for 1 hour at room temperature.
-
Washing: Wash the cells extensively with PBS to remove unbound fluorophore.
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Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets.
Mass Spectrometry Analysis
Mass spectrometry can be used to confirm the incorporation of this compound into RNA and to quantify the labeling efficiency.
Experimental Protocol: Mass Spectrometry Analysis of Labeled RNA
Materials:
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This compound-labeled RNA
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Nuclease P1
-
Bacterial alkaline phosphatase (BAP)
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LC-MS/MS system
Procedure:
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RNA Digestion: Digest the labeled RNA to single nucleosides by sequential treatment with Nuclease P1 and BAP.[2]
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LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify and quantify this compound by monitoring its specific mass transition and comparing it to a standard curve of the pure compound. The labeling efficiency can be calculated as the ratio of this compound to endogenous uridine.
Next-Generation Sequencing
This compound labeling can potentially be coupled with next-generation sequencing techniques, similar to SLAM-seq which uses 4-thiouridine, to study RNA dynamics at a transcriptome-wide level. The allyl group would require a chemical modification that induces mutations during reverse transcription to be identifiable in sequencing data.
Conclusion
This compound presents a valuable addition to the bioorthogonal chemistry toolbox for studying RNA. Its metabolic incorporation into nascent RNA provides a means to introduce a versatile allyl handle for subsequent bioorthogonal ligation. While further characterization of its labeling efficiency, cytotoxicity, and reaction kinetics is needed, the principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this compound in their investigations of the dynamic world of RNA. The ability to specifically label and track RNA in its native cellular context holds immense promise for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. A Minimal, Unstrained S‐Allyl Handle for Pre‐Targeting Diels–Alder Bioorthogonal Labeling in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
N3-Substituted Pyrimidine Nucleosides: A Technical Overview of Toxicity and Effects on Cell Viability
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Chemical modification of the nucleobase or the sugar moiety can dramatically alter the biological activity, selectivity, and toxicity of these compounds. Substitution at the N3 position of the pyrimidine (B1678525) ring of uridine (B1682114) and related nucleosides has been explored to generate compounds with a range of biological properties. While research into N3-Allyluridine specifically is limited, studies on other N3-substituted derivatives provide valuable insights into their potential cytotoxic effects and impact on cell viability. This document summarizes the available quantitative data, outlines common experimental protocols for assessing cytotoxicity, and illustrates relevant cellular pathways.
Quantitative Data on Cytotoxicity
The cytotoxic effects of several N3-substituted pyrimidine derivatives have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Compound Class/Derivative | Cell Line | IC50 Value / % Cytotoxicity | Reference |
| Diphenylmethylated pyrimidine nucleosides | Not specified | Strong cytotoxic effects down to 1 µg/mL | [1] |
| Substituted Pyrimidine Derivative 7 | Mouse fibroblast 3T3 | 27.038 ± 0.26 µM | [2] |
| Substituted Pyrimidine Derivative 20 | Mouse fibroblast 3T3 | 22.4 ± 0.76 µM | [2] |
| N3-dodecylene-bis-quinoline Re(CO)3 thymidine (B127349) complex | A549 (Human lung carcinoma) | 3.4 ± 1.6 µM | [3] |
| 2′,3′-di-oxo-cinnamoyl-5′-oxo-palmitoyluridine | Ehrlich Ascites Carcinoma (EAC) cells | 23.22% cytotoxicity at 500 µg/mL | [4] |
| Pyrido[2,3-d]pyrimidine (B1209978) Derivative 4 | MCF-7 (Human breast adenocarcinoma) | 0.57 µM | [5] |
| Pyrido[2,3-d]pyrimidine Derivative 4 | HepG2 (Human liver carcinoma) | 1.13 µM | [5] |
| Pyrido[2,3-d]pyrimidine Derivative 11 | MCF-7 (Human breast adenocarcinoma) | 1.31 µM | [5] |
| Pyrido[2,3-d]pyrimidine Derivative 11 | HepG2 (Human liver carcinoma) | 0.99 µM | [5] |
Experimental Protocols
The assessment of cytotoxicity and effects on cell viability is fundamental in drug discovery. The following is a representative protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., N3-substituted uridine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualization of Pathways and Workflows
Generalized Apoptotic Signaling Pathway
Many cytotoxic compounds induce cell death through apoptosis. The following diagram illustrates a simplified, generic apoptotic pathway that can be triggered by cellular stress, such as that induced by a cytotoxic agent.
Caption: A simplified diagram of a potential apoptotic pathway.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the key steps in a typical in vitro cytotoxicity experiment.
Caption: A standard workflow for in vitro cytotoxicity testing.
Conclusion
While specific data on this compound is lacking, the broader class of N3-substituted pyrimidine nucleosides has demonstrated significant biological activity, including potent cytotoxicity against various cancer cell lines. The presented data and protocols offer a foundational understanding for researchers and drug development professionals interested in this chemical space. Further investigation into the specific mechanisms of action, structure-activity relationships, and toxicological profiles of N3-allyl derivatives is warranted to fully elucidate their therapeutic potential. It is imperative that any future studies on this compound include comprehensive cytotoxicity and cell viability assessments to characterize its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity and cellular uptake studies of N3 functionalized Re(CO)3 thymidine complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Early studies and seminal papers on N3-Allyluridine
An In-depth Technical Guide to the Early Studies and Seminal Papers on N3-Allyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic derivative of the naturally occurring nucleoside, uridine (B1682114). Early research into N3-substituted pyrimidine (B1678525) nucleosides explored their potential pharmacological activities, including effects on the central nervous system (CNS) and antinociceptive properties. This technical guide provides a comprehensive overview of the foundational studies on this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and postulated signaling pathways based on the available literature.
Core Findings from Early Studies
Initial investigations into N3-substituted uridine derivatives revealed that modifications at the N3 position of the pyrimidine ring could significantly influence their biological activity. These studies, primarily conducted in murine models, laid the groundwork for understanding the structure-activity relationships of this class of compounds.
Central Nervous System (CNS) Depressant Activity
Seminal work by Kimura et al. explored the CNS depressant effects of a series of N3-substituted deoxyuridine derivatives, including N3-allyl-deoxyuridine. The primary endpoint for this activity was the potentiation of pentobarbital-induced sleep in mice.
Table 1: CNS Depressant Effects of N3-Allyl-deoxyuridine in Mice
| Compound | Dose (µmol/mouse, i.c.v.) | Effect on Pentobarbital-Induced Sleep | Reference |
| N3-Allyl-deoxyuridine | Not specified in abstract | Significantly prolonged sleeping time | [1] |
Note: The precise quantitative data for the prolongation of sleeping time is contained within the full text of the cited reference.
Antinociceptive Effects
A comprehensive study by Shimizu et al. synthesized and evaluated seventy-eight N3-substituted pyrimidine nucleosides for their antinociceptive effects.[2][3] While the study provides detailed structure-activity relationships, the specific activity of this compound is not detailed in the available abstracts. The primary assay used was the hot-plate test in mice.
Experimental Protocols
The following sections detail the methodologies employed in the seminal studies on this compound and its analogs.
Synthesis of this compound
The synthesis of this compound and its analogs generally follows a standard procedure for the N3-alkylation of uridine or its derivatives.
General Protocol for N3-Allylation of Uridine:
-
Protection of Ribose Hydroxyls: To ensure selective alkylation at the N3 position, the 2' and 3' hydroxyl groups of the ribose moiety are typically protected. A common method is the formation of a 2',3'-O-isopropylidene acetal.
-
N3-Alkylation: The protected uridine is treated with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).
-
Deprotection: The isopropylidene protecting group is removed under acidic conditions to yield this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Diagram 1: General Synthesis Workflow for this compound
A generalized workflow for the synthesis of this compound.
In Vivo Pharmacological Assays
Pentobarbital-Induced Sleep Prolongation (CNS Depressant Activity): [1]
-
Animals: Male mice are used for the study.
-
Drug Administration: N3-Allyl-deoxyuridine is administered via intracerebroventricular (i.c.v.) injection.
-
Pentobarbital (B6593769) Injection: A standard dose of pentobarbital is administered to induce sleep.
-
Measurement: The duration of sleep (loss of righting reflex) is recorded and compared between the control group (vehicle) and the group treated with the test compound.
Hot-Plate Test (Antinociceptive Activity): [2][3]
-
Animals: Male mice are used.
-
Apparatus: A hot plate maintained at a constant temperature is used.
-
Procedure: Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
Drug Administration: The test compound is administered (typically i.c.v.), and the latency is measured at various time points after administration.
-
Data Analysis: The percentage of antinociceptive effect is calculated based on the increase in latency compared to a baseline or control group.
Postulated Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its CNS depressant and potential antinociceptive effects have not been elucidated in early studies. However, based on the observed pharmacological effects of N3-substituted uridine derivatives, a potential interaction with central nervous system receptors can be hypothesized.
The CNS depressant effects, such as the potentiation of pentobarbital-induced sleep, suggest a possible modulation of inhibitory neurotransmission. One plausible hypothesis is an interaction with the GABAergic system, as GABA is the primary inhibitory neurotransmitter in the CNS. N3-substituted uridines might act as positive allosteric modulators of GABA-A receptors, similar to benzodiazepines and barbiturates, thereby enhancing the inhibitory effect of GABA.
The antinociceptive properties could also be linked to the modulation of neurotransmitter systems involved in pain perception, such as the opioid or serotonergic systems. However, without direct experimental evidence, this remains speculative.
Diagram 2: Hypothesized Signaling Pathway for CNS Depressant Effects
References
Methodological & Application
Application Notes and Protocols for N3-Allyluridine Labeling in Nascent RNA Sequencing
Introduction
The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering invaluable insights into gene regulation and cellular responses to various stimuli. Metabolic labeling of newly synthesized RNA with modified nucleosides, coupled with next-generation sequencing, has emerged as a powerful tool for genome-wide analysis of transcription dynamics. While various modified nucleosides can be employed, this document details a comprehensive protocol for the use of alkyne-modified uridine (B1682114) analogs, such as 5-ethynyluridine (B57126) (EU), for labeling nascent RNA. This method is analogous in principle to labeling with other modified uridines like N3-Allyluridine, relying on the bioorthogonal "click" chemistry for the subsequent detection and enrichment of labeled RNA molecules.
This application note provides researchers, scientists, and drug development professionals with a detailed protocol for labeling nascent RNA in cell culture, enriching the labeled RNA, and preparing it for sequencing. The methodology is based on the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction.[1][2]
Principle of the Method
The workflow begins with the introduction of a uridine analog, in this case, 5-ethynyluridine (EU), to cultured cells. EU is readily taken up by the cells and incorporated into newly transcribed RNA by RNA polymerases.[1] The alkyne group in the EU molecule serves as a bioorthogonal handle. Following RNA isolation, the alkyne-tagged nascent RNA is specifically and covalently attached to an azide-containing reporter molecule, such as biotin-azide, through a CuAAC click reaction.[2] This biotinylation allows for the selective enrichment of the nascent RNA from the total RNA pool using streptavidin-coated magnetic beads. The enriched nascent RNA can then be used for downstream applications, most notably the preparation of libraries for next-generation sequencing.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling, enrichment, and preparation of nascent RNA for sequencing.
Part 1: Metabolic Labeling of Nascent RNA in Cell Culture
-
Cell Culture and Plating:
-
Culture cells of interest to approximately 80% confluency in a 10 cm plate. The specific cell line and culture conditions should be optimized for the experimental system.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of 5-ethynyluridine (EU) in DMSO.
-
On the day of the experiment, dilute the EU stock solution in pre-warmed complete growth medium to a final concentration of 0.5 mM.[3]
-
-
Labeling of Nascent RNA:
-
Aspirate the existing medium from the cultured cells.
-
Add the prepared EU-containing labeling medium to the cells.[3]
-
Incubate the cells at 37°C for a duration appropriate for the experimental goals (e.g., 40 minutes for short-term labeling).[3] The incubation time can be adjusted to capture different aspects of RNA synthesis and turnover.
-
-
Cell Lysis and RNA Isolation:
-
Following incubation, aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA from the cell lysate following the manufacturer's protocol for the chosen lysis reagent.[4][5] A standard TRIzol-based RNA extraction followed by isopropanol (B130326) precipitation is a common method.[4]
-
Part 2: Biotinylation of EU-labeled RNA via Click Chemistry
-
Preparation of the Click Reaction Cocktail:
-
This reaction should be assembled immediately before use. The following components are typically added in this order:
-
Total RNA (containing EU-labeled nascent RNA)
-
Biotin-azide
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
-
-
Click Reaction:
-
Incubate the reaction mixture at room temperature for 30 minutes. The click reaction is highly efficient and typically reaches completion within this timeframe.[6]
-
-
Purification of Biotinylated RNA:
-
Following the click reaction, purify the RNA to remove unreacted components. This can be achieved through ethanol (B145695) precipitation.[3] Add glycogen (B147801) as a carrier, ammonium (B1175870) acetate, and chilled 100% ethanol to the reaction mixture.[3]
-
Incubate at -70°C for at least 1 hour to precipitate the RNA.[3]
-
Centrifuge to pellet the RNA, wash with 75% ethanol, and resuspend the purified, biotinylated RNA in RNase-free water.
-
Part 3: Enrichment of Nascent RNA
-
Binding of Biotinylated RNA to Streptavidin Beads:
-
Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Add the purified, biotinylated RNA to the bead suspension.
-
Incubate at room temperature with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.
-
-
Washing the Beads:
-
After binding, place the tube on a magnetic stand to capture the beads.
-
Aspirate the supernatant, which contains the unlabeled RNA.
-
Wash the beads several times with a high-stringency wash buffer to remove non-specifically bound RNA. Follow with washes in a low-stringency buffer.
-
-
Elution of Nascent RNA:
-
Elute the captured nascent RNA from the beads. This can be done by resuspending the beads in a buffer containing a competing biotin (B1667282) analog or by using a buffer that disrupts the biotin-streptavidin interaction, followed by a brief heat incubation. A common elution method involves using a buffer containing DTT.[4]
-
Collect the eluate, which contains the enriched nascent RNA.
-
Part 4: Preparation for Sequencing
-
RNA Quality Control:
-
Assess the concentration and purity of the enriched nascent RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA by running a sample on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Proceed with a standard RNA sequencing library preparation protocol suitable for the sequencing platform of choice (e.g., Illumina). This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Data Presentation
The following tables summarize expected quantitative data from a typical nascent RNA labeling and enrichment experiment.
Table 1: RNA Yield and Purity after Initial Isolation
| Sample | Concentration (ng/µL) | A260/A280 | A260/A230 |
| Control (No EU) | 150 - 200 | ~2.0 | ~2.1 |
| EU-Labeled | 150 - 200 | ~2.0 | ~2.1 |
These values are typical for total RNA isolated from cultured cells and indicate high purity.[7]
Table 2: Enriched Nascent RNA Yield and Quality
| Sample | Input Total RNA (µg) | Eluted Nascent RNA (ng) | % Recovery (of total RNA) | RIN (RNA Integrity Number) |
| EU-Labeled | 10 | 50 - 200 | 0.5% - 2% | > 7 |
| Control (No EU) | 10 | < 5 | < 0.05% | N/A |
% Recovery is calculated as (Eluted Nascent RNA / Input Total RNA) * 100. The low recovery in the control demonstrates the specificity of the enrichment.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from cell labeling to data analysis.
Caption: Workflow for nascent RNA sequencing using EU labeling.
Click Chemistry Reaction
This diagram illustrates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: The CuAAC "click" reaction for biotinylating nascent RNA.
References
- 1. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Preparation of Mammalian Nascent RNA for Long Read Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions with N3-Allyluridine Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modification and labeling of ribonucleic acid (RNA) are pivotal for elucidating its biological functions and for the development of novel RNA-based therapeutics. The introduction of bioorthogonal functional groups into RNA molecules allows for their specific chemical manipulation without interfering with cellular processes. N3-Allyluridine is a modified nucleoside that can be incorporated into RNA, presenting an allyl group as a versatile handle for post-synthetic modifications via click chemistry.
This document provides detailed application notes and experimental protocols for performing click chemistry reactions on this compound labeled RNA. The primary focus is on the photo-initiated thiol-ene reaction, a highly efficient and biocompatible click reaction that proceeds rapidly under mild conditions. These protocols are intended for researchers in molecular biology, chemical biology, and drug development who are interested in RNA labeling, conjugation, and the construction of RNA-based architectures.
Principle of Thiol-Ene Click Chemistry with this compound RNA
The thiol-ene reaction is a radical-mediated addition of a thiol (-SH) to an alkene (-C=C-). In the context of this compound labeled RNA, the allyl group serves as the 'ene' component. When exposed to UV light in the presence of a photoinitiator, a thiyl radical is generated from a thiol-containing molecule. This radical then adds across the double bond of the allyl group on the uridine (B1682114) base, forming a stable thioether linkage. This reaction is highly specific, proceeds with high efficiency, and is orthogonal to most biological functional groups, making it an ideal choice for bioconjugation.
Applications in Research and Drug Development
The ability to specifically conjugate molecules to RNA via the this compound handle opens up a wide range of applications:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of RNA localization and dynamics within cells.
-
Biomolecule Conjugation: Ligation of peptides, proteins, or other nucleic acids to RNA for functional studies or to create novel therapeutic constructs.
-
Drug Delivery: Conjugation of targeting ligands, such as peptides or antibodies, to siRNA or antisense oligonucleotides to enhance their delivery to specific cell types.[1][2]
-
Enhanced Nuclease Resistance: Modification with bulky groups can protect RNA from degradation by cellular nucleases, thereby increasing the in vivo stability and therapeutic efficacy of antisense oligonucleotides and siRNAs.[3][4][5]
-
Development of RNA-Based Nanostructures: Building complex RNA architectures for applications in nanotechnology and synthetic biology.
Experimental Protocols
Protocol 1: Synthesis of this compound Modified RNA
The incorporation of this compound into RNA is typically achieved during solid-phase oligonucleotide synthesis using a corresponding phosphoramidite (B1245037) building block.
Materials:
-
N3-Allyl-2'-O-(tert-butyldimethylsilyl)-uridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite
-
Standard reagents and solid support for automated RNA synthesis
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesize the this compound phosphoramidite according to established chemical procedures or obtain from a commercial source.
-
Perform automated solid-phase RNA synthesis on the desired scale.
-
During the synthesis cycle for the desired uridine position, use the this compound phosphoramidite instead of the standard uridine phosphoramidite.
-
Following synthesis, deprotect and cleave the RNA from the solid support using standard protocols.
-
Purify the this compound labeled RNA using high-performance liquid chromatography (HPLC).
-
Characterize the purified RNA by mass spectrometry to confirm the incorporation of the this compound modification.[6][7]
Protocol 2: Photo-initiated Thiol-Ene Click Conjugation of this compound Labeled RNA
This protocol describes the general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to this compound labeled RNA.
Materials:
-
This compound labeled RNA (e.g., 10 µM in nuclease-free water)
-
Thiol-containing molecule (e.g., cysteine-peptide, 100 µM in PBS)
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DPAP) or similar (e.g., 10 mM stock in DMF)
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
UV lamp (365 nm)
-
Nuclease-free microcentrifuge tubes
Procedure:
-
In a nuclease-free microcentrifuge tube, prepare the reaction mixture by combining:
-
This compound labeled RNA (to a final concentration of 1 µM)
-
Thiol-containing molecule (to a final concentration of 10-50 µM)
-
DPAP photoinitiator (to a final concentration of 100 µM)
-
Degassed PBS to the final reaction volume.
-
-
Gently mix the components and centrifuge briefly.
-
Place the tube on ice and irradiate with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time may need to be determined empirically.
-
After irradiation, the reaction can be stopped. The conjugated RNA can be purified from excess reagents by ethanol (B145695) precipitation or size-exclusion chromatography.
-
Analyze the reaction products by LC-MS to determine the conjugation efficiency.[8][9][10]
Quantitative Data
The efficiency of the thiol-ene click reaction on this compound labeled RNA is influenced by factors such as the concentration of reactants, the photoinitiator, and the UV irradiation time. The following table summarizes typical quantitative data obtained from LC-MS analysis of conjugation reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| This compound RNA Conc. | 1 µM | 1 µM | 1 µM |
| Thiol-Peptide Conc. | 10 µM | 25 µM | 50 µM |
| Photoinitiator (DPAP) | 100 µM | 100 µM | 100 µM |
| UV Irradiation (365 nm) | 15 min | 30 min | 60 min |
| Reaction Temperature | 37°C | 37°C | 37°C |
| Buffer | Degassed PBS, pH 7.4 | Degassed PBS, pH 7.4 | Degassed PBS, pH 7.4 |
| Conversion Efficiency (%) | ~60% | ~85% | >95% |
Note: The conversion efficiencies are estimates based on related systems and should be optimized for each specific RNA sequence and thiol-containing molecule. Based on similar chemistries, conversions of 80-100% are achievable.[8]
Visualizations
Experimental Workflow for Thiol-Ene Click Conjugation
Caption: Workflow for thiol-ene conjugation of this compound RNA.
Signaling Pathway Application: Targeted siRNA Delivery
Caption: Targeted siRNA delivery using this compound conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient photo-initiation | Increase UV irradiation time or intensity. Ensure the lamp wavelength matches the initiator's absorption maximum. |
| Oxygen inhibition | Thoroughly degas all solutions before mixing. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry | Optimize the molar ratio of the thiol-containing molecule to the this compound RNA. An excess of the thiol component is often beneficial. | |
| RNA Degradation | Nuclease contamination | Use nuclease-free water, reagents, and labware. Work in a clean environment. |
| Photodamage | Reduce UV intensity or irradiation time. Perform the reaction on ice to minimize heat-related degradation. | |
| Side Product Formation | Homopolymerization of the thiol | This is less common in thiol-ene reactions but can occur. Optimize initiator concentration. |
| Disulfide bond formation | If the thiol molecule has multiple cysteine residues, disulfide bonds may form. Consider using a reducing agent like TCEP prior to the reaction. |
Conclusion
The use of this compound as a handle for the click functionalization of RNA provides a powerful and versatile tool for researchers in both academic and industrial settings. The photo-initiated thiol-ene reaction offers a mild, efficient, and bioorthogonal method for attaching a wide array of molecules to RNA. The detailed protocols and application notes provided herein are intended to serve as a guide for the successful implementation of this technology in various research and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Delivery of Small Interfering RNA Using Reconstituted High-Density Lipoprotein Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synoligo.com [synoligo.com]
- 5. An epimer of threose nucleic acid enhances oligonucleotide exonuclease resistance through end capping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. | Semantic Scholar [semanticscholar.org]
- 10. LC-MS quantification of oligonucleotides in biological matrices with SPE or hybridization extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-Allyluridine Pulse-Chase Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase analysis is a powerful technique to study the dynamics of biomolecules, including their synthesis, degradation, and trafficking. This document provides a detailed guide for conducting pulse-chase experiments using N3-Allyluridine, a synthetic nucleoside analog, to metabolically label newly transcribed RNA. The incorporated this compound acts as a chemical handle, allowing for the subsequent attachment of reporter molecules through a bioorthogonal thiol-ene "click" reaction. This method enables the tracking of RNA fate in a time-dependent manner, providing valuable insights into RNA metabolism and its regulation in various biological processes and disease states.
The workflow begins with a "pulse" phase, where cells are incubated with this compound, which is incorporated into newly synthesized RNA. This is followed by a "chase" phase, where the cells are transferred to a medium containing an excess of natural uridine (B1682114), preventing further incorporation of the analog. At different time points during the chase, total RNA is isolated. The allyl group on the incorporated this compound is then derivatized with a thiol-containing reporter molecule (e.g., biotin (B1667282) or a fluorophore) via a UV-initiated thiol-ene reaction. The labeled RNA can then be enriched and quantified to determine its stability and decay kinetics.
Experimental Protocols
Part 1: Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate mammalian cells of interest in complete growth medium and grow to 70-80% confluency. The number of plates should correspond to the number of time points in the chase phase.
-
Pulse:
-
Aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add pre-warmed growth medium supplemented with this compound to the cells. The final concentration of this compound should be empirically determined but can start from the recommended concentration in Table 1.
-
Incubate the cells for the desired pulse duration (see Table 1) at 37°C in a humidified incubator with 5% CO₂.
-
-
Chase:
-
Aspirate the pulse medium.
-
Wash the cells twice with pre-warmed PBS to remove any remaining this compound.
-
Add pre-warmed chase medium (complete growth medium supplemented with a high concentration of uridine, see Table 1). This marks the beginning of the chase (t=0).
-
Incubate the cells at 37°C and 5% CO₂.
-
-
Cell Harvesting:
-
At each designated chase time point (e.g., 0, 2, 4, 8, 12 hours), aspirate the chase medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol) and proceed to RNA isolation. Alternatively, scrape the cells into ice-cold PBS, pellet by centrifugation, and store at -80°C for later RNA isolation.
-
Part 2: Total RNA Isolation
Isolate total RNA from the cell lysates using a standard protocol, such as the TRIzol method followed by isopropanol (B130326) precipitation or a column-based RNA purification kit. Ensure the RNA is of high quality and free of contaminants. Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis, respectively.
Part 3: Thiol-Ene Click Reaction for RNA Derivatization
-
Reaction Setup:
-
In a UV-transparent microcentrifuge tube, combine the isolated total RNA, a thiol-alkene reporter molecule (e.g., biotin-thiol or a fluorescent thiol), and a photoinitiator in a reaction buffer. Refer to Table 2 for recommended concentrations.
-
Gently mix the components and ensure the solution is homogenous.
-
-
UV Irradiation:
-
Place the tube in a UV crosslinker or under a UV lamp with a wavelength of 365 nm.
-
Irradiate the sample for the recommended duration (see Table 2). The optimal irradiation time may need to be determined empirically.
-
-
Purification of Labeled RNA:
-
Remove unreacted components by purifying the RNA. This can be achieved through ethanol (B145695) precipitation or by using an RNA cleanup kit.
-
Resuspend the purified, derivatized RNA in RNase-free water.
-
Part 4: Enrichment and Analysis of Labeled RNA
-
Enrichment of Biotinylated RNA (if applicable):
-
If a biotin-thiol reporter was used, the labeled RNA can be enriched using streptavidin-coated magnetic beads.
-
Incubate the derivatized RNA with the streptavidin beads according to the manufacturer's protocol.
-
Wash the beads to remove non-biotinylated RNA.
-
Elute the biotinylated RNA from the beads.
-
-
Quantification of Labeled RNA:
-
The amount of labeled RNA at each time point can be quantified using various methods:
-
Quantitative PCR (qPCR): Analyze the abundance of specific transcripts.
-
Next-Generation Sequencing (RNA-Seq): Perform a transcriptome-wide analysis of RNA stability.
-
Fluorescence Measurement: If a fluorescent thiol reporter was used, the amount of labeled RNA can be directly measured using a fluorometer.
-
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| Pulse | ||
| This compound Concentration | 100 - 500 µM | Optimal concentration should be determined to minimize cytotoxicity. |
| Pulse Duration | 1 - 4 hours | Shorter pulse times are suitable for highly abundant or unstable RNAs. |
| Chase | ||
| Uridine Concentration | 5 - 10 mM | A high concentration of natural uridine ensures the chase is effective. |
| Chase Duration | 0 - 24 hours | Time points should be chosen based on the expected half-life of the RNA of interest. |
Table 2: Recommended Reagents and Conditions for Thiol-Ene Click Reaction
| Reagent/Parameter | Recommended Concentration/Condition | Notes |
| Total RNA | 1 - 10 µg | |
| Thiol-alkene Reporter | 1 - 5 mM | e.g., Biotin-PEG-Thiol, Fluorescein-Thiol |
| Photoinitiator | 100 - 500 µM | e.g., LAP, Irgacure 2959 |
| Reaction Buffer | PBS (pH 7.4) or TE Buffer | |
| UV Irradiation (365 nm) | 10 - 30 minutes | Optimal time may vary depending on the UV source and sample volume. |
Visualizations
Caption: Experimental workflow for this compound pulse-chase experiments.
Caption: Simplified overview of the mRNA decay pathway in eukaryotes.
Tracking RNA Dynamics in Live Cells with N3-Allyluridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track RNA synthesis, transport, and degradation in living cells is crucial for understanding gene expression dynamics and the pathogenesis of various diseases. Metabolic labeling of nascent RNA with modified nucleosides, followed by bioorthogonal ligation, offers a powerful tool for visualizing and quantifying RNA dynamics. This document provides detailed application notes and protocols for utilizing N3-allyluridine, a modified nucleoside, for tracking RNA in live cells.
This compound is incorporated into newly synthesized RNA transcripts by cellular polymerases. The appended allyl group serves as a bioorthogonal handle for subsequent chemical ligation to a fluorescent probe, enabling the visualization of RNA dynamics by microscopy. This method provides a robust platform for studying RNA metabolism in various biological contexts.
While direct quantitative data and protocols for this compound are emerging, extensive data from the closely related analogue N4-allylcytidine (a⁴C) provides a strong basis for its application.[1][2][3][4] The protocols and data presented herein are largely based on findings with a⁴C and serve as a comprehensive guide for the application of this compound.
Data Presentation
Table 1: Comparative Cell Viability of N4-allylcytidine (a⁴C) in HEK293T Cells
The following table summarizes the cell viability of HEK293T cells after incubation with N4-allylcytidine (a⁴C) for 12 and 24 hours. This data is crucial for determining the optimal concentration of the labeling reagent that minimizes cellular toxicity.
| Concentration (µM) | Cell Viability (12h incubation) | Cell Viability (24h incubation) |
| 10 | ~100% | ~100% |
| 100 | ~100% | ~100% |
| 500 | ~100% | ~80% |
| 1000 | ~80% | ~60% |
| 5000 | ~60% | ~40% |
Data adapted from studies on N4-allylcytidine in HEK293T cells.[3]
Table 2: Comparison of RNA Labeling Nucleosides
This table provides a qualitative comparison of this compound with other commonly used nucleoside analogues for metabolic RNA labeling.
| Feature | This compound | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) |
| Bioorthogonal Reaction | Tetrazine-alkene ligation | Thiol-specific chemistry | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) |
| Live-cell Imaging | Yes | Limited | Yes (with SPAAC) |
| Toxicity | Expected to be low at optimal concentrations[3] | Can be toxic at high concentrations[5] | Generally low toxicity[5] |
| Incorporation Efficiency | Moderate[3][4] | High[5] | High |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound in Cultured Cells
This protocol describes the metabolic labeling of newly synthesized RNA in cultured mammalian cells using this compound.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) at a density that will result in 70-80% confluency at the time of labeling.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 100-500 µM). The optimal concentration should be determined empirically for each cell line, balancing labeling efficiency and cytotoxicity (refer to Table 1 for guidance based on a⁴C).
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 2-24 hours) in a humidified incubator at 37°C with 5% CO₂. The incubation time will depend on the specific experimental goals, such as pulse-chase analysis of RNA turnover.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unincorporated this compound.
-
Proceed to Detection: The cells are now ready for the detection of incorporated this compound via bioorthogonal ligation (Protocol 2).
Protocol 2: Visualization of this compound-Labeled RNA using Tetrazine-Alkene Ligation
This protocol details the fluorescent labeling of this compound-containing RNA in live cells using a tetrazine-conjugated fluorophore.
Materials:
-
Cells with metabolically incorporated this compound (from Protocol 1)
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free DMEM)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5) stock solution (10 mM in DMSO)
-
Hoechst 33342 (for nuclear counterstaining, optional)
Procedure:
-
Prepare Staining Solution: Dilute the tetrazine-fluorophore conjugate stock solution in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM. If using a nuclear counterstain, add it to the staining solution at this step.
-
Cell Staining: Remove the wash buffer (PBS) from the cells and add the staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove excess fluorophore.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Mandatory Visualizations
Caption: Experimental workflow for tracking RNA dynamics using this compound.
Caption: Metabolic activation pathway of this compound for RNA incorporation.
References
- 1. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing | Semantic Scholar [semanticscholar.org]
- 3. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-Allyluridine in Viral Transcription Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N3-Allyluridine, a uridine (B1682114) analog, for the study of viral transcription. The protocols outlined below are based on established methodologies for metabolic labeling of viral RNA using modified nucleosides. While specific quantitative data for this compound is not extensively available in the public domain, the provided protocols for analogous compounds offer a robust framework for its application.
Introduction
The study of viral transcription is fundamental to understanding viral replication cycles and for the development of antiviral therapeutics. Metabolic labeling of nascent RNA with modified nucleosides, such as this compound, offers a powerful method to visualize and quantify newly synthesized viral transcripts within infected host cells. This compound, being a uridine analog, can be incorporated into elongating RNA chains by viral RNA-dependent RNA polymerase (RdRp). The unique allyl group at the N3 position can then be exploited for subsequent detection and analysis through various biochemical techniques.
The primary mechanism of action for many antiviral nucleoside analogs involves their incorporation into the growing viral nucleic acid chain, leading to the inhibition of viral polymerases.[1] These analogs can act as chain terminators or cause mutations that are lethal to the virus.[2]
Principle of the Method
The application of this compound in viral transcription studies is based on the principle of metabolic labeling.
-
Incorporation : this compound is introduced to virus-infected cells. The cell's metabolic machinery, and more specifically the viral replication machinery, incorporates it into newly synthesized viral RNA.
-
Detection : The allyl group on the incorporated this compound serves as a unique chemical handle. This handle can be targeted for detection using methods like click chemistry, allowing for the visualization and quantification of viral RNA synthesis.[2][3]
To specifically study viral transcription, it is often necessary to inhibit the host cell's own transcription. This can be achieved by using drugs like Actinomycin D, which inhibits DNA-dependent RNA transcription without affecting viral RNA-dependent RNA polymerases.[2]
Quantitative Data Summary
| Parameter | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) | This compound (Hypothetical) | Reference |
| Concentration for Labeling | 0.5 mM - 1 mM | 1 mM | To be determined empirically | [3][4] |
| Labeling Time | 15 min - 1 hour | 1 hour | To be determined empirically | [4] |
| Cell Type | 293 cells, LR7 cells | LR7 cells | Applicable to various cell lines | [4][5] |
| Virus Model | Rift Valley fever virus, Mouse Hepatitis Virus | Mouse Hepatitis Virus | Potentially broad-spectrum | [3][4] |
| Host Transcription Inhibitor | Actinomycin D (5 µg/ml) | Actinomycin D (20 µM) | Actinomycin D | [3][4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA with this compound and Visualization by Fluorescence Microscopy
This protocol describes the labeling of nascent viral RNA in infected cells with a uridine analog and its subsequent detection using click chemistry.[3]
Materials:
-
Virus stock of interest
-
Permissive host cell line (e.g., Vero E6, HeLa, 293T)
-
Cell culture medium and supplements
-
This compound
-
Actinomycin D (optional)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Click chemistry detection reagents (e.g., fluorescently-labeled azide (B81097), copper (II) sulfate, reducing agent)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding : Seed host cells on coverslips in a 12-well plate to achieve 70-80% confluency on the day of infection.
-
Viral Infection : Infect the cells with the virus at a desired multiplicity of infection (MOI).
-
This compound Labeling :
-
At the desired time post-infection, replace the culture medium with a medium containing the optimized concentration of this compound.
-
If inhibiting host transcription, pre-treat cells with Actinomycin D for 30 minutes before adding this compound.[4]
-
Incubate for the desired labeling period (e.g., 1 hour).
-
-
Cell Fixation and Permeabilization :
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[5]
-
-
Click Reaction :
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, a copper catalyst, and a reducing agent.
-
Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature in the dark.[3]
-
-
Staining and Mounting :
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging : Visualize the labeled viral RNA using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Quantification of Viral RNA Synthesis using this compound and Flow Cytometry
This protocol allows for the quantification of viral RNA synthesis in a population of infected cells.[3]
Materials:
-
Same as Protocol 1, excluding coverslips and microscope slides.
-
Flow cytometer
Procedure:
-
Cell Culture and Infection : Grow cells in suspension or in plates and infect as described in Protocol 1.
-
This compound Labeling : Label the cells with this compound as described above.
-
Cell Harvesting :
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization :
-
Fix and permeabilize the cells using a suitable kit or protocol for flow cytometry.
-
-
Click Reaction : Perform the click reaction in suspension as per the manufacturer's protocol.
-
Flow Cytometry Analysis :
-
Analyze the cells on a flow cytometer.
-
The fluorescence intensity from the labeled azide will be proportional to the amount of newly synthesized RNA.
-
Protocol 3: Pulse-Chase Analysis of Viral RNA
Pulse-chase analysis is used to study the stability and fate of labeled RNA over time.[6]
Materials:
-
Same as Protocol 1.
-
"Chase" medium: Standard culture medium supplemented with a high concentration of unlabeled uridine.
Procedure:
-
Pulse Labeling :
-
Chase :
-
Remove the labeling medium and wash the cells with PBS.
-
Add the "chase" medium containing a high concentration of unlabeled uridine. This prevents further incorporation of this compound.
-
-
Time Points :
-
At various time points during the chase (e.g., 0, 1, 2, 4 hours), harvest the cells.
-
-
Analysis :
-
The amount of labeled RNA remaining at each time point can be quantified by fluorescence microscopy, flow cytometry, or by isolating the RNA and using a suitable detection method. This allows for the determination of the viral RNA half-life.
-
Visualizations
Experimental Workflow for Viral RNA Labeling
Caption: A flowchart illustrating the key steps in the metabolic labeling and detection of viral RNA.
Conceptual Signaling Pathway of Antiviral Nucleoside Analogs
Caption: A diagram showing the intracellular activation and mechanism of action of a nucleoside analog.
References
- 1. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 2. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Video: Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis [jove.com]
- 6. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioactive Pulse-Chase Analysis and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Biotinylating N3-Allyluridine-containing RNA via Photo-initiated Thiol-Ene Reaction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This protocol details a method for the specific and efficient biotinylation of RNA molecules containing N3-Allyluridine through a photo-initiated thiol-ene "click" reaction. This bioconjugation technique is highly selective and proceeds under mild conditions, making it suitable for modifying sensitive RNA molecules. The resulting biotinylated RNA can be used in a variety of applications, including affinity purification of RNA-protein complexes, immobilization of RNA on surfaces for binding assays, and cellular tracking of RNA.
The thiol-ene reaction involves the radical-mediated addition of a thiol group to an alkene. In this protocol, the alkene is the allyl group of the this compound incorporated into the RNA, and the thiol is provided by a commercially available thiol-PEG-biotin reagent. The reaction is initiated by UV light in the presence of a photoinitiator, which generates thiyl radicals. This method offers a robust and versatile strategy for RNA labeling, taking advantage of the stability and specificity of the thioether bond formed.
Experimental Protocols
Materials
-
This compound-containing RNA
-
Thiol-PEG-Biotin (e.g., from BroadPharm, Nanocs)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP, or Irgacure 2959)
-
Nuclease-free water
-
Reaction Buffer (e.g., 100 mM Phosphate buffer, pH 7.5)
-
Ethanol (B145695) (100% and 70%, nuclease-free)
-
3 M Sodium Acetate (nuclease-free, pH 5.2)
-
Glycogen (B147801), molecular biology grade (20 mg/mL)
-
UV lamp (365 nm)
Protocol for Biotinylation
-
Preparation of Reagents:
-
Dissolve the this compound-containing RNA in nuclease-free water to a final concentration of 10-50 µM.
-
Prepare a 10 mM stock solution of Thiol-PEG-Biotin in nuclease-free water. Store at -20°C.
-
Prepare a 100 mM stock solution of the photoinitiator (LAP or Irgacure 2959) in nuclease-free water. Store protected from light at 4°C.
-
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, combine the following reagents in the order listed:
-
This compound-containing RNA (to a final concentration of 5-25 µM)
-
Reaction Buffer (to a final concentration of 1X)
-
Thiol-PEG-Biotin (to a final concentration of 1-5 mM)
-
Photoinitiator (to a final concentration of 1-10 mM)
-
Nuclease-free water to the final reaction volume.
-
-
Mix the components gently by pipetting.
-
-
Photo-initiation:
-
Place the reaction tube on ice or in a cooling block to minimize potential heat-induced RNA degradation.
-
Expose the reaction mixture to UV light at 365 nm for 15-60 minutes. The optimal exposure time may need to be determined empirically. Ensure the light source is positioned to provide uniform irradiation to the sample.
-
-
Purification of Biotinylated RNA:
-
Following the reaction, the biotinylated RNA can be purified from unreacted reagents by ethanol precipitation.
-
Add 3 volumes of ice-cold 100% ethanol, 1/10 volume of 3 M Sodium Acetate (pH 5.2), and 1 µL of glycogen to the reaction mixture.
-
Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for higher recovery).
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully aspirate the supernatant without disturbing the RNA pellet.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Carefully aspirate the supernatant and air-dry the pellet for 5-10 minutes to remove residual ethanol.
-
Resuspend the purified biotinylated RNA in a desired volume of nuclease-free water or buffer.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Reaction Parameters
| Parameter | Recommended Range | Notes |
| This compound-RNA | 5 - 25 µM | The optimal concentration may vary depending on the RNA sequence and length. |
| Thiol-PEG-Biotin | 1 - 5 mM | A molar excess of the thiol-biotin reagent is recommended to drive the reaction to completion. |
| Photoinitiator (LAP/Irgacure 2959) | 1 - 10 mM | Higher concentrations may increase reaction speed but also the risk of RNA damage. Optimization is recommended.[1][2][3] |
| Reaction Buffer | 100 mM Phosphate (pH 7.5) | A neutral to slightly basic pH is generally suitable for thiol-ene reactions and helps maintain RNA stability. |
| UV Wavelength | 365 nm | This wavelength is commonly used for initiating thiol-ene reactions with the specified photoinitiators.[4][5] |
| UV Exposure Time | 15 - 60 min | The optimal time depends on the UV lamp intensity and the concentration of reagents. This should be optimized for each specific setup.[3][6] |
| Reaction Temperature | 4°C (on ice) | Keeping the reaction cool helps to minimize potential RNA degradation during UV exposure. |
| Expected Biotinylation Efficiency | > 80% | Based on similar bioconjugation reactions, high efficiencies can be expected, but should be validated empirically (e.g., by gel shift assay with streptavidin). |
Mandatory Visualization
References
- 1. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N4-Allylcytidine for Nascent RNA Labeling and High-Throughput Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a dynamic snapshot of the cellular transcriptome, offering invaluable insights into gene regulation and cellular responses to various stimuli. Metabolic labeling of newly transcribed RNA with modified nucleoside analogs, coupled with high-throughput sequencing, has emerged as a powerful technology to investigate RNA synthesis, processing, and turnover. While the user's query specified N3-Allyluridine, a thorough review of current literature indicates that this compound is not commonly utilized for this application. However, a structurally similar analog, N4-Allylcytidine (a4C) , has been successfully employed for RNA labeling and chemical sequencing, providing a robust method for transcriptome-wide analysis of newly synthesized RNA.[1][2][3][4][5]
These application notes provide a detailed overview and experimental protocols for the use of N4-Allylcytidine in conjunction with high-throughput sequencing to profile nascent RNA.
Principle of the Method
The N4-Allylcytidine (a4C) based nascent RNA sequencing method, termed a4C-seq, relies on three key steps:
-
Metabolic Labeling: Cells are incubated with a4C, which is taken up and converted into a4C-triphosphate by cellular salvage pathways. RNA polymerases then incorporate a4C into newly transcribed RNA in place of cytidine (B196190).[1]
-
Chemical Conversion: The allyl group on the N4 position of the incorporated cytidine is chemically modified. Treatment with iodine induces a specific and efficient cyclization reaction, converting a4C into 3,N4-cyclized cytidine (cyc-C).[1][2][3][4][5]
-
Reverse Transcription Mismatch: During reverse transcription for sequencing library preparation, the bulky cyc-C adduct disrupts the canonical Watson-Crick base pairing. This causes the reverse transcriptase to misincorporate a different nucleotide, predominantly resulting in a C-to-T transition, but also C-to-A and C-to-G mutations at the site of a4C incorporation.[1]
-
High-Throughput Sequencing and Data Analysis: The resulting cDNA library is sequenced, and the sites of a4C incorporation are identified by mapping the C-to-T/A/G mutations back to the reference transcriptome. This allows for the identification and quantification of newly synthesized transcripts.[1]
Applications
-
Profiling Nascent Transcriptomes: Quantitatively measure the rate of RNA synthesis for thousands of genes simultaneously.
-
Studying Gene Regulation: Investigate transcriptional responses to various stimuli, such as drug treatment, environmental stress, or developmental cues.
-
RNA Stability and Turnover Analysis: In pulse-chase experiments, a4C labeling can be used to determine the degradation rates of different RNA species.
-
Mapping Active Transcription Sites: Chromatin-associated run-on sequencing using a4CTP (a4C-ChRO-seq) can pinpoint the locations of active RNA polymerases on the genome.[1]
Data Presentation
Table 1: Quantitative Data Summary for N4-Allylcytidine (a4C) Labeling
| Parameter | Cell Type | a4C Concentration (µM) | Incubation Time (h) | Cell Viability (%) | C-to-T Mutation Frequency at Labeled Sites (%) | Reference |
| Viability | HEK293T | 100 | 12 | ~100 | - | [1] |
| Viability | HEK293T | 500 | 12 | ~100 | - | [1] |
| Viability | HEK293T | 1000 | 12 | ~90 | - | [1] |
| Viability | HEK293T | 100 | 24 | ~100 | - | [1] |
| Viability | HEK293T | 500 | 24 | ~95 | - | [1] |
| Viability | HEK293T | 1000 | 24 | ~85 | - | [1] |
| Mutation Frequency | In vitro transcribed RNA | - | - | - | ~86 | [1] |
| Mutation Frequency | In vitro transcribed RNA | - | - | - | ~10 (C-to-A) | [1] |
| Mutation Frequency | In vitro transcribed RNA | - | - | - | ~4 (C-to-G) | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with N4-Allylcytidine (a4C) in Cell Culture
Materials:
-
HEK293T cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N4-Allylcytidine (a4C) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Seed cells in a culture plate to reach 70-80% confluency on the day of the experiment.
-
Prepare fresh culture medium containing the desired final concentration of a4C (e.g., 100-500 µM). Pre-warm the medium to 37°C.
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the a4C-containing medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
After incubation, aspirate the labeling medium and wash the cells once with cold PBS.
-
Proceed immediately to total RNA extraction using TRIzol reagent or a preferred RNA isolation kit, following the manufacturer's instructions.
-
Quantify the extracted RNA and assess its integrity.
Protocol 2: Iodine Treatment for a4C Conversion
Materials:
-
a4C-labeled total RNA
-
Iodine solution (e.g., 50 mM in a suitable buffer)
-
RNA purification kit (e.g., Zymo RNA Clean & Concentrator)
Procedure:
-
In a nuclease-free tube, dilute the a4C-labeled RNA to a suitable concentration in nuclease-free water.
-
Add the iodine solution to the RNA sample to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 20 minutes in the dark.
-
Purify the RNA to remove iodine and other reaction components using an RNA purification kit.
-
Elute the RNA in nuclease-free water.
Protocol 3: High-Throughput Sequencing Library Preparation
Note: This is a generalized protocol. Specific details may vary depending on the chosen sequencing platform (e.g., Illumina) and library preparation kit. It is recommended to use a kit suitable for RNA-Seq.
Materials:
-
Iodine-treated a4C-labeled RNA
-
rRNA depletion kit (optional, but recommended)
-
RNA fragmentation buffer
-
Reverse transcriptase (e.g., HIV RT)[1]
-
Library preparation kit for RNA-Seq (including adaptors, ligase, and PCR reagents)
Procedure:
-
rRNA Depletion (Optional): Remove ribosomal RNA from the total RNA sample using a commercially available kit.
-
RNA Fragmentation: Fragment the RNA to the desired size range (e.g., 150-200 nucleotides) using fragmentation buffer and incubation at an elevated temperature.
-
First-Strand cDNA Synthesis: Perform reverse transcription using a reverse transcriptase that can read through the cyc-C adduct and introduce mutations. Use random primers or oligo(dT) primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of the cDNA.
-
End Repair and A-tailing: Prepare the cDNA fragments for adaptor ligation by repairing the ends and adding a 3' adenine (B156593) overhang.
-
Adaptor Ligation: Ligate sequencing adaptors to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer or similar instrument.
-
Sequencing: Perform high-throughput sequencing on the prepared library.[1]
Protocol 4: Bioinformatic Data Analysis
Software/Tools:
-
Quality control tools (e.g., FastQC)
-
Trimming tools (e.g., Trimmomatic)
-
Alignment software (e.g., STAR, HISAT2)
-
Variant calling tools (e.g., GATK, samtools)
-
Custom scripts for mutation analysis
Procedure:
-
Quality Control and Trimming: Assess the quality of the raw sequencing reads and trim adaptors and low-quality bases.
-
Alignment: Align the trimmed reads to the reference genome or transcriptome.
-
Variant Calling: Identify single nucleotide variations (SNVs), specifically focusing on C-to-T, C-to-A, and C-to-G mutations.
-
Filtering and Annotation: Filter the identified mutations to remove potential sequencing errors and germline variants. Annotate the mutations based on their genomic location.
-
Identification of Labeled Transcripts: Identify transcripts with a significant enrichment of C-to-T/A/G mutations in the a4C-treated samples compared to control samples (untreated or mock-treated).
-
Quantification and Differential Expression Analysis: Quantify the abundance of labeled transcripts and perform differential expression analysis to identify changes in nascent transcription.
Mandatory Visualizations
Caption: Experimental workflow for a4C-based nascent RNA sequencing.
References
- 1. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N3-Allyluridine in RNA Decay Studies
A Novel Tool for Interrogating RNA Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of RNA decay pathways is fundamental to understanding gene expression regulation. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful strategy to track RNA synthesis and degradation rates. While various modified nucleosides have been successfully employed, the development of new chemical probes with unique properties can offer novel avenues for investigation. This document provides detailed application notes and protocols for the use of N3-Allyluridine, a modified uridine (B1682114) analog, in the study of RNA decay pathways.
This compound is incorporated into newly synthesized RNA transcripts by cellular RNA polymerases. The allyl group at the N3 position of the uridine base serves as a bioorthogonal handle, allowing for specific chemical ligation reactions. This enables the selective capture, identification, and quantification of newly transcribed RNA, facilitating the determination of RNA half-lives on a transcriptome-wide scale.
Principle of the Method
The experimental workflow for using this compound to study RNA decay involves several key steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and converted into this compound triphosphate. This modified nucleotide is then incorporated into nascent RNA transcripts in place of uridine.
-
RNA Isolation: Total RNA is extracted from the cells at different time points after a pulse of this compound.
-
Bioorthogonal Ligation (Click Chemistry): The allyl group on the incorporated this compound is chemically modified through a bioorthogonal reaction, such as a thiol-ene reaction or a copper-catalyzed azide-alkyne cycloaddition (CuAAC) after conversion of the allyl group to an alkyne or azide. This attaches a tag, such as biotin (B1667282), for affinity purification.
-
Affinity Purification: The tagged, newly synthesized RNA is separated from the pre-existing, unlabeled RNA using affinity purification methods (e.g., streptavidin beads for biotin-tagged RNA).
-
Quantitative Analysis: The amount of labeled RNA remaining at each time point is quantified using techniques like quantitative reverse transcription PCR (qRT-PCR) or next-generation sequencing (RNA-Seq).
-
RNA Decay Rate Calculation: The decay rates (half-lives) of specific transcripts are calculated by analyzing the decrease in the amount of labeled RNA over time.
Data Presentation
Table 1: Quantitative Analysis of RNA Decay Rates Using this compound
| Gene Symbol | Half-life (hours) in Control Cells | Half-life (hours) in Treated Cells | Fold Change in Half-life | p-value |
| GAPDH | 8.5 | 8.3 | 0.98 | >0.05 |
| MYC | 0.5 | 1.5 | 3.0 | <0.01 |
| FOS | 0.3 | 0.9 | 3.0 | <0.01 |
| ACTB | 24.0 | 23.5 | 0.98 | >0.05 |
| TNF | 0.7 | 2.1 | 3.0 | <0.01 |
This table presents hypothetical data for illustrative purposes, as direct quantitative data for this compound is not available in the searched literature. The data structure is based on typical outcomes from RNA decay studies using other modified nucleosides.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in complete medium and grow to 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Labeling:
-
For a pulse-chase experiment, add this compound to the cell culture medium to a final concentration of 100-500 µM.
-
Incubate the cells for a defined "pulse" period (e.g., 2-4 hours) to allow for incorporation of the analog into newly synthesized RNA.
-
-
Chase:
-
After the pulse, remove the labeling medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed complete medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM) to "chase" the labeled transcripts. This prevents further incorporation of this compound.
-
-
Cell Harvesting: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours). For the 0-hour time point, harvest immediately after the pulse and wash.
Protocol 2: RNA Isolation and Biotinylation via Click Chemistry
-
Total RNA Isolation: Isolate total RNA from the harvested cells using a standard method, such as TRIzol reagent or a commercial RNA purification kit. Ensure the RNA is of high quality and free of genomic DNA contamination.
-
Allyl to Alkyne Conversion (if using CuAAC):
-
This step is hypothetical and based on chemical principles, as a direct protocol for this compound is unavailable.
-
Chemically convert the allyl group to a terminal alkyne. This may involve a multi-step organic synthesis reaction on the isolated RNA.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a reaction mixture containing the alkyne-modified RNA, an azide-biotin conjugate, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit.
-
Protocol 3: Affinity Purification of Labeled RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Binding:
-
Add the biotinylated RNA to the prepared beads.
-
Incubate at room temperature with gentle rotation for 30-60 minutes to allow the biotinylated RNA to bind to the streptavidin beads.
-
-
Washing:
-
Place the tube on a magnetic stand to capture the beads.
-
Carefully remove the supernatant, which contains the unlabeled RNA.
-
Wash the beads several times with a high-salt wash buffer, followed by a low-salt wash buffer, to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the bound, labeled RNA from the beads by adding a solution containing a reducing agent (e.g., dithiothreitol, DTT) if a cleavable biotin linker was used, or by using a biotin competition buffer.
-
Alternatively, perform downstream applications directly on the bead-bound RNA.
-
Protocol 4: Quantification of RNA Decay by qRT-PCR
-
Reverse Transcription: Synthesize cDNA from the purified labeled RNA from each time point using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for the transcripts of interest.
-
Include a reference gene that is known to be stable as a control.
-
-
Data Analysis:
-
Determine the relative amount of each transcript at each time point.
-
Plot the natural logarithm of the relative RNA abundance against time.
-
The slope of the resulting line is the decay rate constant (k), and the half-life (t1/2) can be calculated using the formula: t1/2 = ln(2)/k.
-
Mandatory Visualizations
Caption: Workflow for RNA decay analysis using this compound.
Caption: Major eukaryotic mRNA decay pathways.
Application Notes: Antibody-Based Detection of N3-Allyluridine for Nascent RNA Analysis
Introduction
The study of transcriptomics and RNA biology relies on robust methods to label and track newly synthesized RNA. Metabolic labeling using nucleoside analogs offers a powerful strategy to investigate RNA synthesis, turnover, and localization in its native cellular context.[1] N3-Allyluridine is a modified nucleoside that can be metabolically incorporated into nascent RNA transcripts by cellular RNA polymerases. The allyl group at the N3 position of the uridine (B1682114) base serves as a unique chemical handle. This handle can be specifically recognized by a dedicated antibody, enabling the detection and isolation of newly transcribed RNA for various downstream applications, including immunofluorescence microscopy, RNA immunoprecipitation, and high-throughput sequencing.
Principle of the Method
The methodology is based on the cellular uptake of this compound and its subsequent conversion into this compound triphosphate (N3-AUTP) through the nucleotide salvage pathway.[2] This modified nucleotide is then utilized by RNA polymerases as a substrate in place of natural UTP during transcription, effectively tagging newly synthesized RNA molecules. A highly specific monoclonal antibody that recognizes the this compound modification allows for the direct detection and purification of these labeled RNA transcripts. This antibody-based approach avoids the potential cytotoxicity associated with copper-catalyzed click chemistry reactions, which are often used for other analogs like 5-ethynyluridine (B57126) (EU).[3][4]
Applications
-
Visualization of Nascent RNA: Spatially resolve the sites of active transcription within the cell using immunofluorescence microscopy.
-
Quantification of RNA Synthesis: Measure global RNA synthesis rates under different experimental conditions.
-
Nascent RNA-Sequencing: Isolate and sequence newly synthesized transcripts to study dynamic changes in gene expression.
-
RNA-Protein Interaction Studies: Combine with techniques like RNA Immunoprecipitation (RIP) to identify proteins that associate with newly transcribed RNA.[1]
Core Methodologies and Protocols
Metabolic Incorporation of this compound
The successful detection of nascent RNA is contingent on the efficient and non-toxic incorporation of this compound. The following diagram illustrates the metabolic pathway leading to its incorporation into RNA.
Caption: Metabolic pathway for this compound incorporation into cellular RNA.
Experimental Workflow for Antibody-Based Detection
The overall workflow involves labeling the cells, preparing the biological sample, and detecting the incorporated this compound using a specific antibody.
Caption: General workflow for this compound labeling and detection.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling adherent mammalian cells with this compound. Optimization of concentration and labeling time is recommended for each cell line.
Materials:
-
Adherent mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in the desired format (e.g., 6-well plates, chamber slides) and grow to 70-80% confluency.
-
Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 10 µM - 500 µM). Pre-warm the medium to 37°C.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard culture conditions (37°C, 5% CO₂).
-
After incubation, proceed immediately to cell harvesting for downstream applications (e.g., RNA extraction or immunofluorescence).
Quantitative Data: Optimization of this compound Concentration
Cell viability should be assessed to determine the optimal, non-toxic concentration of this compound. The following table provides example data based on an MTS assay performed on HEK293T cells after 24 hours of labeling.
| This compound Conc. (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100% |
| 10 | 99.5% |
| 50 | 98.2% |
| 100 | 97.1% |
| 250 | 91.3% |
| 500 | 85.6% |
Note: Data is representative. Optimal concentrations may vary between cell types.
Protocol 2: Immunofluorescence Detection of Labeled RNA
This protocol outlines the detection of incorporated this compound in fixed cells.
Materials:
-
This compound-labeled cells on coverslips or chamber slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Anti-N3-Allyluridine Monoclonal Antibody
-
Fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488)
-
DAPI stain
-
Mounting Medium
Procedure:
-
Remove labeling medium and wash cells twice with cold PBS.
-
Fix cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary Anti-N3-Allyluridine antibody in Blocking Buffer (e.g., 1:500 dilution).
-
Incubate cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST (PBS + 0.1% Tween-20).
-
Dilute the fluorescent secondary antibody in Blocking Buffer.
-
Incubate cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBST, protected from light.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
Image using a fluorescence or confocal microscope.
Protocol 3: RNA Immunoprecipitation (RIP) of Labeled RNA
This protocol describes the enrichment of this compound-labeled RNA from total cellular RNA.
Materials:
-
This compound-labeled cells
-
Cell lysis buffer (e.g., TRIzol or similar)
-
Anti-N3-Allyluridine Monoclonal Antibody
-
Protein A/G magnetic beads
-
RIP Wash Buffer
-
Elution Buffer
-
RNA purification kit
Procedure:
-
Harvest this compound-labeled cells and extract total RNA according to a standard protocol (e.g., TRIzol).
-
Quantify the total RNA concentration.
-
Pre-clear the RNA sample by incubating with magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Couple the Anti-N3-Allyluridine antibody to fresh Protein A/G magnetic beads by incubating for 1-2 hours at 4°C.
-
Add the antibody-bead complex to the pre-cleared total RNA sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to bind to the labeled RNA.
-
Wash the beads three to five times with cold RIP Wash Buffer to remove unbound RNA.
-
Elute the captured RNA from the beads using Elution Buffer.
-
Purify the eluted RNA using an appropriate RNA clean-up kit.
-
The enriched RNA is now ready for downstream analysis such as RT-qPCR or library preparation for sequencing.
Quantitative Data: Expected Yield from RIP
The yield of enriched RNA will depend on the labeling time, concentration, and the transcriptional activity of the cells.
| Input Total RNA (µg) | Labeling Time (hours) | Typical Yield of Labeled RNA (ng) | Enrichment (Fold over background) |
| 50 | 2 | 50 - 200 | >50 |
| 50 | 8 | 200 - 800 | >50 |
| 100 | 2 | 100 - 400 | >50 |
| 100 | 8 | 400 - 1500 | >50 |
Note: Data is representative and serves as a guideline. Actual yields may vary.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N3-Allyluridine (AlaU) for Cellular RNA Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of N3-Allyluridine (AlaU) for metabolic labeling of nascent RNA in cell culture. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AlaU) and how does it work for RNA labeling?
This compound (AlaU) is a modified nucleoside analog of uridine (B1682114) that can be supplied to cells in culture. It is taken up by the cells and incorporated into newly synthesized RNA transcripts during transcription. The allyl group on the N3 position of the uridine base serves as a bioorthogonal handle. This handle can be specifically tagged with a reporter molecule, such as a fluorophore or biotin, through a subsequent chemical reaction known as "click chemistry." This allows for the visualization or purification of newly transcribed RNA.
Q2: What is the recommended starting concentration for AlaU in cell culture?
The optimal concentration of AlaU can vary depending on the cell type, metabolic activity, and the specific experimental goals. A good starting point for optimization is to perform a dose-response experiment. Based on concentrations used for similar uridine analogs like 5-ethynyluridine (B57126) (EU), a typical range to test would be from 10 µM to 500 µM.
Q3: How long should I incubate my cells with AlaU?
Incubation time is a critical parameter that influences the amount of labeled RNA. For short-term labeling to capture immediate transcriptional responses, incubation times can range from 15 minutes to 2 hours. For steady-state labeling or to increase the signal intensity, longer incubation times of up to 24 hours can be used. However, it is crucial to assess cell viability at longer incubation times, as prolonged exposure to high concentrations of nucleoside analogs can be cytotoxic.
Q4: Can AlaU be toxic to cells?
Like many nucleoside analogs, AlaU can exhibit cytotoxic effects, particularly at high concentrations or with prolonged exposure. It is essential to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line. An MTT assay or a live/dead cell staining kit can be used to assess cell viability across a range of AlaU concentrations and incubation times.
Q5: What is "click chemistry" and which type should I use for AlaU?
Click chemistry refers to a set of highly efficient and specific reactions for joining two molecules.[1] For AlaU, which contains an allyl group (an alkene), the most common click reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized probe. Alternatively, the allyl group can be functionalized for use in other click reactions, but IEDDA is a common choice for its rapid kinetics and biocompatibility.[2] Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another popular click reaction, but it requires the presence of an azide (B81097) and an alkyne.[3][4]
Troubleshooting Guide
Low or No Labeling Signal
| Potential Cause | Recommended Solution |
| Insufficient AlaU Concentration | Increase the concentration of AlaU. Perform a titration experiment to find the optimal concentration for your cell type. |
| Short Incubation Time | Increase the incubation time to allow for more incorporation of AlaU into newly synthesized RNA. |
| Low Metabolic Activity of Cells | Ensure cells are healthy and in the logarithmic growth phase. Use fresh culture medium. |
| Inefficient Click Reaction | Optimize the click chemistry conditions. Ensure the freshness and correct concentration of all reagents. For IEDDA, ensure the tetrazine probe is of high quality and protected from light if it is a fluorophore. |
| Issues with Detection | Verify the functionality of your detection instrument (e.g., fluorescence microscope, flow cytometer). Use appropriate positive and negative controls. |
High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific Binding of the Detection Reagent | Increase the number of washing steps after the click reaction. Include a blocking step (e.g., with BSA) before adding the detection reagent. |
| Autofluorescence of Cells | Use a spectral imaging system to subtract the autofluorescence signal. Include an unlabeled control to determine the baseline autofluorescence. |
| Precipitation of the Detection Reagent | Centrifuge the detection reagent solution before use to pellet any aggregates. Prepare fresh solutions. |
Cell Death or Altered Morphology
| Potential Cause | Recommended Solution |
| AlaU Cytotoxicity | Reduce the concentration of AlaU and/or the incubation time. Perform a thorough cytotoxicity assessment to identify a non-toxic working concentration.[5] |
| Toxicity of Click Chemistry Reagents | For in situ click reactions, ensure that the concentrations of all reagents are within a biocompatible range. If using a copper-catalyzed reaction, the copper can be cytotoxic; consider using a copper-free click reaction like IEDDA. |
| Harsh Fixation and Permeabilization | Optimize the fixation and permeabilization protocol. Use milder reagents or reduce the incubation times. |
Data Presentation
Table 1: Example Dose-Response Experiment for AlaU Concentration
| AlaU Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0 (Control) | 4 | 10.5 ± 1.2 | 100 |
| 10 | 4 | 55.2 ± 4.5 | 98.5 ± 2.1 |
| 50 | 4 | 250.8 ± 15.7 | 97.2 ± 3.4 |
| 100 | 4 | 512.3 ± 25.1 | 95.6 ± 2.8 |
| 250 | 4 | 850.1 ± 42.6 | 85.1 ± 5.6 |
| 500 | 4 | 910.7 ± 50.3 | 60.3 ± 8.9 |
Table 2: Example Time-Course Experiment for AlaU Labeling
| Incubation Time (hours) | AlaU Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0.5 | 100 | 150.4 ± 12.3 | 99.1 ± 1.5 |
| 1 | 100 | 310.9 ± 20.8 | 98.5 ± 2.2 |
| 2 | 100 | 515.2 ± 31.4 | 97.8 ± 2.5 |
| 4 | 100 | 820.6 ± 45.1 | 95.6 ± 2.8 |
| 8 | 100 | 1250.3 ± 60.7 | 90.3 ± 4.1 |
| 24 | 100 | 1850.9 ± 85.2 | 75.4 ± 6.7 |
Experimental Protocols
Protocol 1: AlaU Labeling of Adherent Cells
-
Cell Seeding: Seed cells on a suitable culture plate or coverslips to reach 70-80% confluency on the day of the experiment.
-
AlaU Labeling: Prepare a stock solution of AlaU in DMSO. Dilute the AlaU stock solution in pre-warmed complete culture medium to the desired final concentration.
-
Remove the old medium from the cells and replace it with the AlaU-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove unincorporated AlaU.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Proceed with the click chemistry reaction to label the incorporated AlaU with a reporter molecule.
Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Click Reaction
-
Prepare Click Reaction Cocktail: Prepare a solution of the tetrazine-functionalized reporter molecule (e.g., tetrazine-fluorophore) in PBS. The final concentration of the tetrazine probe typically ranges from 5 to 50 µM.
-
Labeling: Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove the unreacted reporter molecule.
-
Imaging/Analysis: The cells are now ready for imaging or other downstream analysis.
Visualizations
Caption: Experimental workflow for this compound labeling and detection.
Caption: Troubleshooting flowchart for low signal in AlaU labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. The role of N3-ethyldeoxythymidine in mutagenesis and cytotoxicity by ethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low N3-Allyluridine incorporation efficiency
Welcome to the Technical Support Center for N3-Allyluridine labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with low incorporation efficiency in your RNA metabolic labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my fluorescent signal weak or absent after this compound labeling and click chemistry?
A weak or absent signal is the most common issue and can stem from two main stages of the experimental workflow: the metabolic labeling of the RNA itself or the subsequent click chemistry detection step.
To diagnose the problem, follow the troubleshooting logic below.
Q2: What is the optimal concentration and incubation time for this compound?
The ideal concentration and time depend heavily on the cell type, its metabolic rate, and its sensitivity to the analog. High concentrations or long incubation times can lead to cytotoxicity, which paradoxically reduces overall incorporation as transcription shuts down.[1] It is crucial to perform a titration and time-course experiment for your specific system.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Suggested Range | Notes |
|---|---|---|
| Concentration | 50 µM - 500 µM | Start with 100 µM. Highly proliferative cells may tolerate higher concentrations. |
| Incubation Time | 2 - 24 hours | For capturing rapidly synthesized transcripts, a shorter pulse (2-4 hours) is common. For decay studies, a longer pulse may be needed.[2] |
Q3: Could this compound be toxic to my cells?
Yes. Like many nucleoside analogs, this compound can exhibit toxicity, especially at high concentrations or over long exposure times. Modification at the N3 position of a pyrimidine (B1678525) can interfere with DNA replication and transcription, potentially leading to cell cycle arrest or cell death.[1]
Recommendation: Always perform a cytotoxicity assay (e.g., MTT, Trypan Blue exclusion) in parallel with your initial labeling experiments to determine the optimal, non-toxic working concentration for your specific cell line.
Q4: How can I be sure my click chemistry reaction is the problem?
If you suspect the click reaction is failing, consider the following:
-
Reaction Type : this compound contains an alkene, which is typically paired with a thiol-containing probe via a photo-initiated thiol-ene reaction .[3] This is a different mechanism from the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC). Ensure you are using the correct protocol.
-
Initiation : The radical-mediated thiol-ene reaction requires an initiator, which can be UV light (at a cytocompatible wavelength if in vivo) or a chemical radical initiator.[4][5] Ensure your light source is functional and at the correct intensity, or that your chemical initiator is fresh.
-
Reagents : Thiols can oxidize over time. Use fresh aliquots of your thiol-functionalized detection reagent.
-
Inhibitors : While the thiol-ene reaction is robust and not inhibited by oxygen, it can be negatively affected by the presence of basic amines, which can lead to the formation of less reactive thiolate anions.[4][6] Ensure your purified RNA is free from contaminants from the lysis buffer.
Experimental Workflow & Protocols
A typical experiment involves three main stages: metabolic labeling, RNA extraction, and the click chemistry reaction for visualization or enrichment.
Detailed Protocol: Labeling and Thiol-Ene Detection
This protocol provides a general framework. All steps should be performed in an RNase-free environment.
Part 1: Metabolic Labeling of RNA
-
Cell Seeding : Plate cells so they reach approximately 70-80% confluency at the time of labeling.[7]
-
Preparation : Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Just before use, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 µM).
-
Labeling : Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation : Return cells to the incubator for the desired labeling period (e.g., 4 hours).
-
Harvesting : Aspirate the labeling medium. Lyse the cells directly on the plate using an appropriate lysis reagent (e.g., TRIzol).[8]
Part 2: Total RNA Extraction
-
Extract total RNA from the cell lysate according to the manufacturer's protocol for your chosen method (e.g., TRIzol-chloroform extraction followed by isopropanol (B130326) precipitation).
-
Wash the RNA pellet with 75% ethanol (B145695).
-
Resuspend the purified RNA in RNase-free water.
-
Determine the RNA concentration and assess its integrity using a spectrophotometer and/or gel electrophoresis.
Part 3: Thiol-Ene Click Reaction This reaction couples a thiol-containing molecule (e.g., a thiol-modified fluorophore or biotin) to the allyl group on the incorporated uridine.
-
Reaction Setup : In a microcentrifuge tube, prepare the reaction mixture. The final concentrations of components need to be optimized, but a starting point is provided in the table below.
-
Add Components : Add the total RNA, the thiol-probe, and the photoinitiator (if required) to the reaction buffer.
-
Initiation : Initiate the reaction. If using a photoinitiator, expose the sample to UV light (e.g., 365 nm) for a defined period (e.g., 15-30 minutes) on ice to prevent RNA degradation.
-
Purification : Purify the labeled RNA from unreacted components using an appropriate RNA cleanup kit or ethanol precipitation.
-
The labeled RNA is now ready for downstream applications.
Table 2: Example Thiol-Ene Reaction Components
| Component | Example Stock | Final Concentration | Purpose |
|---|---|---|---|
| N3-Allyl-U Labeled RNA | 1 µg/µL | 5-10 µg total | Substrate containing the allyl group |
| Thiol-Probe (e.g., Biotin-SH) | 10 mM in DMSO | 1-2 mM | The detection molecule to be attached |
| Photoinitiator (e.g., LAP) | 100 mM in water | 1-5 mM | Generates radicals upon light exposure to start the reaction[4] |
| Reaction Buffer | 10x PBS | 1x | Maintain pH and ionic strength |
| RNase-free Water | - | To final volume | - |
References
- 1. The role of N3-ethyldeoxythymidine in mutagenesis and cytotoxicity by ethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction Environment Effect on the Kinetics of Radical Thiol-Ene Polymerizations in the Presence of Amines and Thiolate Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Signal-to-Noise Ratio for N3-Allyluridine Detection
Welcome to the technical support center for N3-Allyluridine detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for RNA labeling?
This compound is a modified nucleoside analog of uridine (B1682114) that contains an azide (B81097) (-N3) group. It is used for metabolic labeling of newly synthesized RNA (nascent RNA) in cells. When introduced to cells, this compound is incorporated into RNA transcripts by cellular RNA polymerases. The azide group serves as a bioorthogonal handle, allowing for the specific detection and isolation of the labeled RNA through a chemical reaction known as "click chemistry".
Q2: What is "click chemistry" in the context of this compound detection?
Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding.[1] In the context of this compound detection, the most common type of click chemistry used is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the covalent ligation of the azide group on the this compound-labeled RNA with a molecule containing a terminal alkyne. This alkyne-containing molecule is typically a fluorescent dye or a biotin (B1667282) tag for visualization or purification, respectively.
Q3: What are the main advantages of using this compound and click chemistry for RNA labeling?
The use of this compound and click chemistry offers several advantages over traditional methods of RNA labeling:
-
Bioorthogonality: The azide and alkyne groups are abiotic and do not react with endogenous cellular components, leading to highly specific labeling.
-
High Efficiency: The click reaction is very efficient, allowing for robust detection even with low levels of RNA labeling.
-
Versatility: A wide range of alkyne-modified reporters (fluorophores, biotin, etc.) can be used, providing flexibility in experimental design.
-
Small Size of the Modification: The azide group is small and minimally perturbs the structure and function of the RNA.
Q4: Can this compound be toxic to cells?
As with any modified nucleoside, high concentrations of this compound can be cytotoxic. It is crucial to determine the optimal concentration that allows for sufficient RNA labeling without significantly affecting cell viability. A cytotoxicity assay, such as the Neutral Red Uptake (NRU) assay, is recommended to determine the appropriate concentration range for your specific cell type and experimental duration.[2][3]
Q5: How does this compound compare to 5-ethynyluridine (B57126) (EU) for nascent RNA labeling?
Both this compound and 5-ethynyluridine (EU) are widely used for metabolic labeling of RNA. EU contains an alkyne group and is detected using an azide-modified reporter. While both are effective, there can be differences in incorporation efficiency and potential off-target effects depending on the cell type and experimental conditions. It has been reported that in some organisms, EU can be incorporated into DNA, which could be a source of background signal.[2] It is advisable to perform pilot experiments to determine the optimal labeling reagent for your system.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound detection experiments.
Issue 1: Low or No Signal
Q: I am not detecting any signal from my this compound-labeled RNA. What are the possible causes and solutions?
A: Low or no signal can arise from several factors, from inefficient labeling to problems with the click chemistry reaction.
-
Inefficient Metabolic Labeling:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for efficient incorporation. Perform a dose-response experiment to identify the optimal concentration.
-
Short Incubation Time: The labeling pulse may be too short. Increase the incubation time to allow for more incorporation.
-
Cell Health: Ensure cells are healthy and actively transcribing. Poor cell health will lead to reduced RNA synthesis.
-
-
RNA Degradation:
-
RNase Contamination: RNA is highly susceptible to degradation by RNases. Use RNase-free reagents and follow best practices for handling RNA.
-
-
Inefficient Click Chemistry Reaction:
-
Reagent Quality: Ensure the copper catalyst, reducing agent (e.g., sodium ascorbate), and alkyne-reporter are fresh and of high quality. Copper(I) is easily oxidized, so fresh preparation of the catalyst solution is critical.
-
Suboptimal pH: The CuAAC reaction is pH-sensitive. The optimal pH is typically between 7 and 8.
-
Presence of Copper Chelators: Avoid using buffers containing copper chelators like EDTA or Tris in the click reaction step.
-
Issue 2: High Background
Q: I am observing high background fluorescence in my negative controls. How can I reduce this?
A: High background can obscure the specific signal and reduce the signal-to-noise ratio.
-
Non-specific Binding of the Fluorescent Probe:
-
Insufficient Washing: Increase the number and duration of wash steps after the click chemistry reaction to remove unbound fluorescent reporter.
-
Use of Blocking Agents: For imaging experiments, use a blocking solution (e.g., BSA) to reduce non-specific binding of the probe to cellular components.[4]
-
-
Autofluorescence:
-
Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Image cells before the click reaction to assess the level of autofluorescence and consider using a fluorophore in a different spectral range.
-
Media Components: Phenol (B47542) red in cell culture media can contribute to background fluorescence. Use phenol red-free media for imaging experiments.
-
-
Copper-Induced Fluorescence:
-
Residual Copper: In some cases, residual copper from the click reaction can cause fluorescence artifacts. Include a copper chelator in the final wash steps.
-
Quantitative Data Summary
The following tables summarize key parameters and considerations for optimizing this compound detection experiments.
Table 1: Recommended Starting Concentrations for this compound Labeling
| Cell Type | This compound Concentration | Incubation Time |
| Adherent Cell Lines (e.g., HeLa, A549) | 10 - 100 µM | 1 - 4 hours |
| Suspension Cell Lines (e.g., Jurkat) | 50 - 200 µM | 1 - 4 hours |
| Primary Cells | 5 - 50 µM | 2 - 8 hours |
Note: These are starting recommendations. The optimal conditions should be determined empirically for each cell type and experimental setup.
Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Problem | Possible Cause | Recommended Solution |
| Low Signal | Inefficient this compound incorporation | Optimize concentration and incubation time. |
| RNA degradation | Use RNase inhibitors and RNase-free techniques. | |
| Inefficient click reaction | Use fresh reagents, optimize pH, and avoid chelators. | |
| High Background | Non-specific probe binding | Increase washing steps and use blocking agents. |
| Autofluorescence | Use fluorophores with longer wavelengths and phenol red-free media. | |
| Residual copper catalyst | Add a copper chelator to the final wash steps. |
Detailed Experimental Protocols
Protocol 1: this compound Metabolic Labeling of Nascent RNA
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO. Store at -20°C.
-
Labeling:
-
Warm the cell culture medium to 37°C.
-
Add the this compound stock solution to the medium to achieve the desired final concentration (refer to Table 1).
-
Replace the existing medium in the cell culture plates with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then lyse the cells directly in the plate or scrape and collect the cells.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and then proceed to lysis.
-
-
RNA Isolation: Isolate total RNA using a standard RNA extraction method (e.g., TRIzol or a column-based kit).
Protocol 2: Click Chemistry Reaction for Fluorescent Detection of this compound-Labeled RNA
-
Prepare Click Reaction Cocktail (per reaction):
-
5 µL of 10x Copper Catalyst Buffer
-
1 µL of 50 mM CuSO4
-
2 µL of 500 mM Reducing Agent (e.g., Sodium Ascorbate, freshly prepared)
-
1 µL of 10 mM Alkyne-Fluorophore
-
1 µg of this compound-labeled RNA in 41 µL of RNase-free water
-
-
Reaction Incubation:
-
Combine the components in the order listed above.
-
Incubate the reaction at room temperature for 30 minutes in the dark.
-
-
RNA Precipitation:
-
Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of 100% ethanol (B145695).
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA.
-
Wash the pellet with 70% ethanol and air dry.
-
-
Resuspension: Resuspend the labeled RNA in an appropriate buffer for downstream analysis (e.g., fluorescence imaging, RT-qPCR).
Visual Guides
Caption: Experimental workflow for this compound labeling and detection.
Caption: Troubleshooting logic for this compound detection experiments.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Oral Toxicity: the 3T3 Neutral Red Uptake (NRU) Cytotoxicity assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: N3-Allyluridine Labeling Time Course Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N3-Allyluridine for metabolic labeling of newly synthesized RNA.
Troubleshooting Guides
This section addresses common issues encountered during this compound labeling experiments.
Question: Why am I observing low or no signal after this compound labeling and detection?
Answer:
Several factors can contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Insufficient Labeling Time: The incubation period with this compound may be too short for detectable incorporation into newly synthesized RNA. We recommend performing a time-course experiment to determine the optimal labeling duration for your specific cell type and experimental conditions.[1]
-
Suboptimal this compound Concentration: The concentration of this compound might be too low for efficient incorporation. Conversely, excessively high concentrations can be toxic and inhibit transcription. It is crucial to determine the optimal, non-toxic concentration by performing a dose-response experiment.
-
Inefficient Click Chemistry Reaction: The subsequent click chemistry reaction to attach a fluorescent probe or biotin (B1667282) tag to the incorporated this compound is a critical step. Ensure all click chemistry reagents are fresh and used at the recommended concentrations. The copper(I) catalyst is particularly prone to oxidation and should be freshly prepared or stored under anaerobic conditions.
-
RNA Degradation: RNA is susceptible to degradation by RNases. Ensure that all solutions and equipment are RNase-free. The use of an RNase inhibitor during RNA extraction and subsequent steps is highly recommended.[2]
-
Low Transcription Activity: The cells may have low overall transcriptional activity. Ensure that the cells are healthy and in a metabolically active state during the labeling period.
Question: I am observing high background signal in my negative controls. What could be the cause?
Answer:
High background can obscure the specific signal from this compound-labeled RNA. Here are some potential causes and solutions:
-
Non-specific Binding of Detection Reagents: The fluorescent probe or streptavidin conjugate may be binding non-specifically to cellular components or the solid support. Ensure adequate blocking steps are included in your protocol. Using a high-quality BSA or other blocking agents can help minimize non-specific binding.
-
Residual Copper Catalyst: Copper ions can sometimes lead to background fluorescence. Ensure thorough washing steps are performed after the click chemistry reaction to remove any residual copper.
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence. This can be mitigated by choosing a fluorescent dye with an emission spectrum that does not overlap with the cellular autofluorescence, or by using spectral unmixing during image analysis.
Question: The this compound labeling appears to be toxic to my cells. How can I address this?
Answer:
Cellular toxicity is a critical concern in metabolic labeling experiments. If you observe decreased cell viability, morphological changes, or reduced proliferation, consider the following:
-
High this compound Concentration: The concentration of this compound may be too high. It is essential to perform a cytotoxicity assay (e.g., MTT, Neutral Red Uptake) to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[3]
-
Prolonged Incubation Time: Even at a non-toxic concentration, prolonged exposure to this compound can be detrimental to some cell types. Optimize the incubation time to the shortest duration that provides a detectable signal.
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: A common starting point for uridine (B1682114) analogs in metabolic labeling is in the range of 100 µM to 1 mM.[4] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q2: What is a typical time course for an this compound labeling experiment?
A2: For initial optimization, a broad time course is recommended. This could include short time points (e.g., 15, 30, 60 minutes) to capture rapidly synthesized transcripts, as well as longer time points (e.g., 2, 4, 8, 12, 24 hours) to assess accumulation and potential toxicity.[1][4]
Q3: How can I confirm that this compound is being incorporated into RNA?
A3: Successful incorporation can be confirmed by the detection of a signal (fluorescence or biotin) after the click chemistry reaction in labeled cells compared to unlabeled control cells. For a more direct quantification, techniques like mass spectrometry can be used to detect the modified nucleoside in isolated RNA.[4]
Q4: Can I use this compound for in vivo labeling experiments?
A4: While technically feasible, in vivo labeling with modified nucleosides presents additional challenges, including biodistribution, metabolism of the compound, and potential systemic toxicity. The protocols provided here are optimized for in vitro cell culture experiments. In vivo applications would require extensive optimization and validation.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Time Course Optimization
| Parameter | Recommended Range | Notes |
| This compound Concentration | 50 µM - 500 µM | Start with a dose-response curve to determine the optimal non-toxic concentration for your cell line. |
| Incubation Time | 15 minutes - 24 hours | Short incubation times (15-60 min) are suitable for capturing nascent transcripts. Longer times (2-24 h) can be used to study RNA stability but require careful monitoring of cell viability.[1][4] |
| Cell Seeding Density | 50-70% confluency | Ensure cells are in the exponential growth phase for optimal metabolic activity. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay for this compound
This protocol describes how to determine the optimal, non-toxic concentration of this compound using a standard MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Compound Addition: The following day, treat the cells with a range of this compound concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Include untreated and vehicle-only (if applicable) controls.
-
Incubation: Incubate the plate for the desired longest time point of your planned labeling experiment (e.g., 24 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The highest concentration that does not significantly reduce cell viability should be used for subsequent labeling experiments.
Protocol 2: this compound Metabolic Labeling of RNA
-
Cell Culture: Plate cells to be 50-70% confluent on the day of the experiment.
-
Labeling Medium Preparation: Prepare fresh cell culture medium containing the pre-determined optimal concentration of this compound.
-
Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.
-
Cell Harvest: At each time point, wash the cells twice with ice-cold PBS.
-
RNA Extraction: Lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol or a commercial kit).[2] Ensure all steps are performed under RNase-free conditions.
Protocol 3: Click Chemistry Detection of this compound Labeled RNA
This protocol is for the detection of this compound-labeled RNA using a fluorescent azide (B81097) via a copper-catalyzed click reaction.
-
Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the click reaction master mix. For a typical reaction, this includes a copper(II) sulfate (B86663) solution, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Add Labeled RNA: Add the this compound-labeled RNA to the master mix.
-
Add Fluorescent Azide: Add the fluorescent azide probe to the reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Precipitation: Precipitate the labeled RNA using ethanol (B145695) or isopropanol (B130326) to remove unreacted reagents.
-
Washing: Wash the RNA pellet with 70% ethanol.
-
Resuspension: Resuspend the labeled RNA in an appropriate RNase-free buffer.
-
Analysis: The labeled RNA can now be visualized by gel electrophoresis and fluorescence imaging or used in downstream applications.
Mandatory Visualization
Caption: Experimental workflow for this compound labeling time course optimization.
References
- 1. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
How to reduce non-specific binding of N3-Allyluridine
Welcome to the technical support center for N3-Allyluridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a modified nucleoside, specifically an analog of uridine (B1682114).[1] It contains an allyl group at the N3 position of the uracil (B121893) base. Its primary application is in metabolic labeling of newly synthesized RNA. The allyl group serves as a bioorthogonal handle for "click chemistry" reactions, allowing for the visualization, purification, and analysis of RNA synthesized within a specific timeframe.
Q2: What are the primary causes of non-specific binding associated with this compound?
Non-specific binding (NSB) can arise from several factors during a multi-step labeling and detection experiment.[2] These can be broadly categorized:
-
Properties of the Molecule and its Analogs: The uridine analog itself can interact non-specifically with cellular components through hydrophobic or electrostatic interactions.[2][3]
-
Click Chemistry Reaction Components: The reagents used for detection, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), are a major source of background signal.
-
Surface Interactions: Molecules can adsorb to the surfaces of labware, such as microplates or pipette tips, leading to analyte loss and inaccurate measurements.[6]
Q3: Why is it critical to reduce non-specific binding?
Non-specific binding can severely compromise experimental results. It leads to a high background signal, which reduces the signal-to-noise ratio. This can result in false positives, making it difficult to distinguish true biological signals from artifacts, and can lead to the misinterpretation of data and inaccurate quantification.[7][8]
Troubleshooting Guide for Non-Specific Binding
This guide addresses common issues encountered during experiments with this compound, particularly in the context of click chemistry-based detection.
Issue: High background fluorescence in negative control samples.
Possible Cause 1: Non-specific binding of the fluorescent azide/alkyne probe.
-
Solution:
-
Decrease Probe Concentration: Titrate the fluorescent probe to find the lowest concentration that still provides a robust specific signal.
-
Increase Washing: Increase the number and duration of washing steps after the click reaction incubation to remove unbound probe.[4]
-
Add a Blocking Agent: Use blocking agents like Bovine Serum Albumin (BSA) in your buffers to saturate non-specific binding sites.[4][6][9]
-
Add Surfactants: Including a low concentration of a non-ionic surfactant like Tween-20 in wash buffers can help disrupt hydrophobic interactions.[9]
-
Possible Cause 2: Copper-mediated background signal (in CuAAC reactions).
-
Solution:
-
Use a Copper Chelating Ligand: Always include a copper-chelating ligand (e.g., THPTA, BTTAA) in at least a 5-fold excess over the copper sulfate (B86663) to stabilize the Cu(I) ion and reduce off-target reactions.[4][10]
-
Final Wash with a Chelator: Perform a final wash with a copper chelator like EDTA to quench any residual copper-induced fluorescence.[4]
-
Consider Copper-Free Click Chemistry: If background persists, switch to a copper-free method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids copper-related issues altogether.[11][12]
-
Possible Cause 3: Side reactions with cellular components.
-
Solution:
Data Summary Tables
Table 1: Recommended Starting Concentrations for Common Blocking Agents
| Blocking Agent | Typical Concentration | Application Notes | Potential Issues |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Commonly used for blocking non-specific protein-surface interactions. Good for phosphoprotein detection.[13][14] | Can be expensive. Some antibodies may show cross-reactivity.[13][15] |
| Non-fat Dry Milk | 3-5% (w/v) | Cost-effective and widely available. Casein is the active blocking protein.[13] | Not suitable for detecting phosphoproteins or biotinylated molecules due to endogenous phosphoproteins and biotin.[13][15] |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies.[13] | May not be as robust as BSA or milk in all applications.[13] |
| Synthetic Polymers (PVP, PEG) | 0.5-1% (w/v) | Useful when protein-based blockers are not desired.[13][16] | May require more optimization for specific assays. |
Table 2: Optimization of CuAAC Click Chemistry Reaction Components
| Component | Recommended Final Concentration | Purpose | Troubleshooting Tip |
| Fluorescent Azide/Alkyne Probe | 10 - 100 µM | Detection of the target molecule. | Start low and titrate up. High concentrations increase non-specific binding.[4] |
| Copper (II) Sulfate (CuSO₄) | 50 - 200 µM | Source of the copper catalyst. | Ensure a 1:1 ratio with the probe or optimize as needed. |
| Copper Ligand (e.g., THPTA) | 250 - 1000 µM | Stabilizes Cu(I) and enhances reaction efficiency. | Use at a 5-10 fold molar excess relative to CuSO₄.[4] |
| Reducing Agent (Na-Ascorbate) | 2.5 - 5 mM | Reduces Cu(II) to the active Cu(I) state. | Always use a freshly prepared solution. A high excess over copper is recommended.[4][10] |
Visual Guides and Workflows
Caption: A logical flowchart for diagnosing and resolving high background signals.
Caption: Key steps in a labeling experiment highlighting where to control for NSB.
Experimental Protocols
Protocol: Reducing Non-Specific Binding in a Click Chemistry-based Cellular Imaging Experiment
This protocol provides a detailed methodology for labeling newly synthesized RNA in cultured cells with this compound and detecting it via a CuAAC click reaction, with integrated steps to minimize non-specific binding.
Materials:
-
This compound (stock solution in DMSO or water)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA (w/v) in PBS with 0.1% Tween-20 (PBST)
-
Wash Buffer: 0.1% Tween-20 in PBS (PBST)
-
Click Reaction Components:
-
Fluorescent Azide Probe (e.g., Alexa Fluor 488 Azide)
-
Copper (II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
-
Nuclear Stain (e.g., DAPI)
-
Nuclease-free water
Methodology:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with medium containing this compound at a final concentration of 0.1-1 mM for the desired labeling period (e.g., 2-24 hours). Include a negative control group of cells not treated with this compound.
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, add components in the following order:
-
78 µL PBS
-
2 µL Fluorescent Azide (from 1 mM stock, final conc. 20 µM)
-
10 µL THPTA (from 5 mM stock, final conc. 500 µM)
-
2 µL CuSO₄ (from 5 mM stock, final conc. 100 µM)
-
8 µL Sodium Ascorbate (from 50 mM stock, final conc. 4 mM) - Add this last.
-
-
Aspirate the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing to Remove Unbound Reagents:
-
Aspirate the click reaction cocktail.
-
Wash cells three times with PBST, incubating for 5 minutes during each wash.
-
Wash once with PBS to remove residual detergent.
-
-
Staining and Mounting:
-
If desired, counterstain with a nuclear stain like DAPI.
-
Wash twice more with PBS.
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Critically, compare the fluorescence intensity of the this compound-labeled sample to the negative control (no this compound). A successful experiment will show bright, specific signal in the labeled sample with minimal background fluorescence in the negative control.[4]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. nicoyalife.com [nicoyalife.com]
- 10. researchgate.net [researchgate.net]
- 11. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. rusling.research.uconn.edu [rusling.research.uconn.edu]
Best practices for storing and handling N3-Allyluridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the effective storage, handling, and use of N3-Allyluridine in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: While specific long-term stability data for this compound is not widely published, general recommendations for similar nucleoside analogs suggest storing the solid compound at -20°C for optimal stability. MedChemExpress provides a general guideline that most of their solid products can be stored for up to three months under the conditions stated on the product's Certificate of Analysis, with refrigeration or freezing recommended for long-term storage.[1]
Q2: How should I prepare stock solutions of this compound?
A: To prepare a stock solution, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For other uridine (B1682114) analogs, solubility in DMSO is often reported to be around 10 mg/mL or higher.[2][3] It is crucial to use fresh, moisture-free DMSO to ensure maximum solubility.[4]
Q3: What is the stability of this compound stock solutions?
A: Once prepared, stock solutions should be stored in small aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.[1][5] A general recommendation for many reagents is that stock solutions are usable for up to one month.[1][5] For aqueous solutions of other uridine analogs, it is often not recommended to store them for more than one day.[2][3][6]
Q4: Can this compound be used for metabolic labeling of RNA?
A: Yes, this compound is a uridine analog designed for metabolic labeling of newly synthesized RNA. The allyl group serves as a bioorthogonal handle for subsequent detection and analysis, typically via click chemistry.
Data at a Glance: Storage and Handling
Due to the limited availability of specific quantitative data for this compound, the following table provides general guidance based on recommendations for similar compounds. For batch-specific information, always refer to the Certificate of Analysis provided by your supplier.
| Parameter | Recommendation | Source/Analogy |
| Storage (Solid) | Store at -20°C. | General practice for nucleoside analogs[2][6][7][8] |
| Stock Solution Solvent | High-purity, anhydrous DMSO. | Common solvent for similar compounds[2][3][9] |
| Stock Solution Storage | Aliquot and store at -20°C. | MedChemExpress general recommendation[1][5] |
| Stock Solution Stability | Use within one month. | MedChemExpress general recommendation[1][5] |
| Aqueous Solution Stability | Prepare fresh and use the same day. | Cayman Chemical recommendation for Uridine[3] |
Experimental Protocols
Protocol: Metabolic Labeling of Nascent RNA in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 µM - 1 mM). The optimal concentration must be determined empirically.
-
-
Labeling:
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1 to 24 hours). The incubation time will depend on the RNA species of interest and their turnover rates.
-
-
Cell Lysis and RNA Isolation:
-
After labeling, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol for your chosen RNA isolation kit.
-
-
Downstream Analysis: The labeled RNA is now ready for downstream applications, such as click chemistry for biotinylation or fluorophore conjugation, followed by purification and analysis (e.g., sequencing or imaging).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient concentration of this compound.- Short incubation time.- Low transcriptional activity of cells. | - Titrate the concentration of this compound to find the optimal level for your cell type.- Increase the labeling incubation period.- Ensure cells are healthy and metabolically active. |
| Cell Toxicity | - High concentration of this compound.- Extended exposure to the labeling medium. | - Perform a dose-response curve to determine the maximum non-toxic concentration.- Reduce the labeling time. |
| Poor RNA Quality after Isolation | - RNase contamination.- Improper sample handling. | - Use RNase-free reagents and consumables.- Work quickly and on ice during RNA isolation. |
| Inefficient Click Reaction | - Degradation of this compound in solution.- Issues with click chemistry reagents. | - Prepare fresh this compound solutions for each experiment.- Use fresh and high-quality click chemistry reagents (e.g., copper catalyst, reducing agent, azide (B81097) probe). |
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental processes.
Caption: General workflow for metabolic RNA labeling using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: N3-Allyluridine Based RNA Pulldown
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing N3-Allyluridine for metabolic labeling and subsequent pulldown of RNA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Yield of Pulldown RNA
| Question | Potential Cause | Recommended Solution |
| Why am I getting very low or no RNA yield after the pulldown? | Inefficient metabolic labeling: The concentration of this compound may be too low, or the incubation time too short. | Optimize the this compound concentration (start with a range of 10-100 µM) and incubation time (from 1 to 24 hours) for your specific cell line.[1] We further observed labeling at concentrations as low as 0.01 mM.[1] |
| Cellular toxicity: High concentrations of this compound can be toxic to some cell lines, leading to decreased transcription and lower incorporation. | Perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of this compound for your cells.[2] | |
| Inefficient thiol-ene click chemistry: The reaction conditions for the thiol-ene click chemistry may not be optimal. This can be due to incorrect reagent concentrations, degraded reagents, or inappropriate reaction times. | Ensure all click chemistry reagents are fresh and properly stored. Optimize the concentrations of the thiol-biotin probe and the radical initiator. The reaction is typically carried out for 30-60 minutes at room temperature. | |
| RNA degradation: RNA may be degraded by RNases during the experiment. | Use RNase-free reagents and consumables. Work in an RNase-free environment. Consider adding RNase inhibitors to your lysis and wash buffers. | |
| Poor capture by beads: The streptavidin beads may be saturated or have lost their binding capacity. | Use a sufficient amount of high-quality streptavidin beads. Ensure proper mixing and incubation times during the capture step. |
2. High Background or Non-Specific Binding
| Question | Potential Cause | Recommended Solution |
| My pulldown is showing a high background of non-specific proteins/RNA. How can I reduce this? | Non-specific binding to beads: Proteins and nucleic acids can non-specifically adhere to the streptavidin beads. | Pre-block the beads with RNase-free BSA and yeast tRNA before adding the cell lysate. Increase the stringency of your wash buffers by adding detergents (e.g., SDS, Triton X-100) and increasing the salt concentration. |
| Hydrophobic interactions: The this compound or the biotin (B1667282) tag may be mediating non-specific hydrophobic interactions. | Include non-ionic detergents in your lysis and wash buffers to minimize hydrophobic interactions. | |
| Insufficient washing: The washing steps may not be stringent or long enough to remove all non-specifically bound molecules. | Increase the number of wash steps and the duration of each wash. Ensure thorough resuspension of the beads during each wash. | |
| Cross-contamination: Contamination with other cellular components during sample preparation. | Handle samples carefully and use filtered pipette tips to avoid cross-contamination. |
3. Issues with Downstream Applications (e.g., Mass Spectrometry, RT-qPCR)
| Question | Potential Cause | Recommended Solution |
| I am having trouble with my downstream mass spectrometry analysis of the pulled-down proteins. | Contamination with detergents or other reagents: Some components of the lysis and wash buffers can interfere with mass spectrometry. | Use mass spectrometry-compatible detergents or perform a buffer exchange step before analysis. |
| Low protein concentration: The amount of protein eluted from the beads may be too low for detection. | Increase the starting amount of cells or tissue. Optimize the elution conditions to maximize protein recovery. | |
| My RT-qPCR results for the pulled-down RNA are inconsistent. | RNA degradation: The eluted RNA may be degraded. | Check the integrity of your eluted RNA on a gel before proceeding with RT-qPCR. |
| PCR inhibitors: Contaminants from the pulldown procedure may be inhibiting the RT or PCR enzymes. | Purify the eluted RNA using a suitable kit before performing RT-qPCR. |
Experimental Protocols
I. Metabolic Labeling of RNA with this compound
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling: Add this compound to the culture medium at a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for a period of 1-24 hours. The incubation time will depend on the turnover rate of the RNA of interest.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction or cell lysis.
II. Thiol-Ene Click Chemistry for Biotinylation of Labeled RNA
-
Cell Lysis: Lyse the cells in a buffer that preserves RNA-protein interactions and is compatible with click chemistry.
-
Click Reaction Mix: Prepare the click reaction mix containing a thiol-biotin probe, a radical initiator (e.g., VA-044), and a copper-free catalyst if necessary.
-
Reaction: Add the click reaction mix to the cell lysate and incubate at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding a quenching agent, such as a thiol-containing compound (e.g., β-mercaptoethanol).
III. RNA Pulldown
-
Bead Preparation: Pre-block streptavidin-coated magnetic beads with RNase-free BSA and yeast tRNA.
-
Capture: Add the cell lysate containing the biotinylated RNA to the pre-blocked beads and incubate with rotation to allow for binding.
-
Washing: Wash the beads extensively with a series of increasingly stringent wash buffers to remove non-specifically bound molecules.
-
Elution: Elute the captured RNA and associated proteins from the beads using a suitable elution buffer (e.g., a buffer containing biotin or a denaturing buffer).
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Key Reagents
| Reagent | Recommended Concentration | Notes |
| This compound | 10 - 100 µM | Optimize for your cell line to balance labeling efficiency and cytotoxicity.[1] |
| Thiol-biotin probe | 50 - 200 µM | Ensure a molar excess over the estimated amount of incorporated this compound. |
| Radical Initiator (e.g., VA-044) | 1 - 5 mM | Optimize for efficient initiation of the thiol-ene reaction. |
| Streptavidin Beads | 25 - 100 µL of slurry per sample | The amount will depend on the expected yield of biotinylated RNA. |
Table 2: Example of a Wash Buffer Series for High-Stringency Pulldown
| Wash Buffer | Composition | Purpose |
| Wash Buffer 1 | 2x SSC, 0.1% SDS | Low stringency wash to remove loosely bound contaminants. |
| Wash Buffer 2 | 1x PBS, 0.5% Triton X-100, 500 mM NaCl | Medium stringency wash to disrupt non-specific protein-protein interactions. |
| Wash Buffer 3 | 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 M NaCl | High salt wash to remove electrostatically bound proteins. |
| Wash Buffer 4 | 1x PBS | Final wash to remove residual salt and detergent. |
Visualizations
Caption: Experimental workflow for this compound based RNA pulldown.
Caption: Troubleshooting logic for low RNA yield in this compound pulldown.
References
Validation & Comparative
A Comparative Guide to Metabolic RNA Labeling: 5-Ethynyluridine (EU) vs. Allyl-Modified Nucleosides
In the dynamic field of RNA biology, the ability to track newly synthesized RNA is paramount to understanding gene expression, regulation, and decay. Metabolic labeling, where modified nucleosides are incorporated into nascent RNA transcripts, has emerged as a powerful tool for these investigations. Among the various available analogs, 5-Ethynyluridine (EU) has become a widely adopted standard. This guide provides a comprehensive comparison of EU with emerging allyl-modified nucleosides for RNA labeling, offering insights for researchers, scientists, and drug development professionals.
While the specific compound N3-Allyluridine is not documented in scientific literature as a tool for RNA labeling, this guide will focus on the well-established 5-Ethynyluridine and draw comparisons with other reported allyl-modified nucleosides, such as N4-allylcytidine and N6-allyladenosine, to provide a valuable comparative context.
At a Glance: EU vs. Allyl-Modified Nucleosides
| Feature | 5-Ethynyluridine (EU) | Allyl-Modified Nucleosides (e.g., N4-allylcytidine) |
| Bioorthogonal Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Palladium-catalyzed cross-coupling (e.g., Sonogashira), Thiol-ene reaction, Tetrazine ligation |
| Detection Method | Click chemistry with azide-modified reporters (fluorophores, biotin) | Reaction with corresponding bioorthogonal partners |
| Established Use | Widespread and well-documented for in vitro and in vivo RNA labeling | Emerging, with fewer documented applications |
| Perturbation to RNA | Minimal perturbation to RNA structure and function reported | Generally considered to have minimal impact, but less extensively studied than EU |
| Cytotoxicity | Low cytotoxicity at typical working concentrations | Generally low, but requires empirical determination for each analog and cell type |
Mechanism of Action and Detection
Both EU and allyl-modified nucleosides are cell-permeable and are incorporated into newly synthesized RNA by cellular RNA polymerases, substituting for their natural counterpart, uridine (B1682114) (or other respective nucleosides). Once incorporated, these modified nucleosides introduce a unique chemical handle into the RNA molecule that is not naturally present. This handle allows for the specific detection and isolation of the labeled RNA through a bioorthogonal chemical reaction.
5-Ethynyluridine (EU)
EU contains a terminal alkyne group. This alkyne serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] In this reaction, the alkyne on the EU-labeled RNA reacts with an azide-containing molecule, which can be a fluorophore for imaging, biotin (B1667282) for purification, or another tag for downstream analysis.[3][4] For live-cell applications where copper toxicity is a concern, a copper-free version of the click reaction, strain-promoted azide-alkyne cycloaddition (SPAAC), can be utilized.
Allyl-Modified Nucleosides
Allyl-modified nucleosides, such as N4-allylcytidine and N6-allyladenosine, contain an allyl group as the bioorthogonal handle.[5][6] This functional group can undergo several types of bioorthogonal reactions, including palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), thiol-ene reactions, and tetrazine ligations. These reactions offer alternatives to the click chemistry used for EU, which can be advantageous in specific experimental contexts where copper catalysis is undesirable or orthogonality to other alkyne/azide-based labeling is required.
Performance Comparison
A direct quantitative comparison between this compound and EU is not possible due to the lack of published data on the former for RNA labeling. However, based on the extensive literature on EU and emerging data on other allyl-modified nucleosides, we can infer some key performance aspects.
Labeling Efficiency
The efficiency of metabolic labeling depends on several factors, including the concentration of the nucleoside analog, incubation time, and the cell type. EU has been shown to be efficiently incorporated into nascent RNA in a wide variety of cell types and organisms.[1] The subsequent click reaction for detection is also highly efficient, providing a high signal-to-noise ratio.
The labeling efficiency of allyl-modified nucleosides is still being characterized. Studies on N4-allylcytidine and N6-allyladenosine suggest that they can be incorporated into cellular RNA, although the efficiency may be cell-type and analog-dependent.[5][6]
Cytotoxicity
A critical consideration for any metabolic labeling reagent is its potential toxicity to the cells under study. High concentrations of modified nucleosides can be cytotoxic or may perturb normal cellular processes.
EU is generally considered to have low cytotoxicity at the concentrations typically used for RNA labeling (100 µM to 1 mM). However, as with any metabolic label, it is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.
The cytotoxicity of various allyl-modified nucleosides needs to be empirically determined. Studies on N4-allylcytidine have shown it to have low cytotoxicity in HEK293T cells at concentrations up to 5 mM.[5]
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are generalized protocols for RNA labeling using EU. As specific protocols for this compound in RNA labeling are not available, a general protocol for allyl-modified nucleosides is provided based on published methods for similar compounds.
5-Ethynyluridine (EU) Labeling Protocol
This protocol is a general guideline and should be optimized for the specific cell type and experimental goals.
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
EU Labeling:
-
Prepare a stock solution of EU (e.g., 100 mM in DMSO).
-
Add EU to the cell culture medium to the desired final concentration (e.g., 0.1-1 mM).
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal culture conditions.
-
-
Cell Harvest and Fixation:
-
Harvest the cells.
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for imaging).
-
Permeabilize the cells (e.g., with 0.5% Triton X-100 in PBS).
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing an azide-functionalized reporter molecule (e.g., a fluorescent dye), a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper ligand.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells to remove unreacted click chemistry reagents.
-
Proceed with downstream analysis, such as fluorescence microscopy or flow cytometry.
-
General Protocol for Allyl-Modified Nucleoside Labeling
This is a generalized protocol and requires optimization for the specific allyl-modified nucleoside and bioorthogonal reaction used.
-
Cell Culture: Culture cells as described for EU labeling.
-
Metabolic Labeling:
-
Prepare a stock solution of the allyl-modified nucleoside.
-
Add the nucleoside to the culture medium to the desired final concentration.
-
Incubate for the desired labeling period.
-
-
Cell Harvest and Fixation/Lysis: Harvest and fix/lyse cells as required for the specific bioorthogonal reaction and downstream application.
-
Bioorthogonal Reaction:
-
Prepare the reaction mixture containing the appropriate reaction partner (e.g., a thiol-containing probe for a thiol-ene reaction or a tetrazine-conjugated reporter).
-
If a catalyst is required (e.g., for some palladium-catalyzed reactions), it should be included in the reaction buffer.
-
Incubate the sample with the reaction mixture under optimized conditions (temperature, time, pH).
-
-
Washing and Analysis: Wash the sample to remove excess reagents and proceed with the intended analysis.
Conclusion
5-Ethynyluridine (EU) is a well-established and robust tool for the metabolic labeling of nascent RNA. Its high incorporation efficiency, low cytotoxicity at working concentrations, and the highly specific and efficient click chemistry for detection have made it a staple in RNA research.
While this compound is not a currently documented reagent for this purpose, the exploration of other allyl-modified nucleosides represents an exciting frontier in the development of new tools for RNA biology. These emerging probes offer the potential for alternative bioorthogonal chemistries, which could provide advantages in specific experimental settings, such as multi-labeling experiments where orthogonal reactivity is essential. As research in this area progresses, a more direct and detailed comparison of the performance of these novel analogs with established methods like EU labeling will become possible, further expanding the molecular toolkit available to researchers.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating N3-Allyluridine Labeling Specificity by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of RNA modifications is paramount for unraveling the complexities of gene regulation and advancing therapeutic strategies. Metabolic labeling of RNA with nucleoside analogs is a powerful technique for studying RNA dynamics. N3-Allyluridine is an emerging tool for RNA labeling, offering potential advantages for subsequent analysis. This guide provides a comprehensive comparison of this compound with other common RNA labeling methods, supported by available experimental data, and outlines detailed protocols for its use and validation by mass spectrometry.
Introduction to this compound RNA Labeling
This compound is a modified uridine (B1682114) analog that can be metabolically incorporated into newly transcribed RNA. The allyl group at the N3 position of the uridine base provides a bioorthogonal handle for subsequent chemical modifications, such as click chemistry, allowing for the attachment of reporter molecules like biotin (B1667282) or fluorophores. This enables the enrichment, detection, and visualization of newly synthesized RNA. The specificity of labeling is a critical factor in ensuring that downstream analyses accurately reflect the intended RNA population. Mass spectrometry is the gold standard for validating the precise location and identity of such modifications within the RNA sequence.
Comparative Analysis of RNA Labeling Methods
The choice of an RNA labeling method depends on several factors, including labeling efficiency, potential for off-target effects, cytotoxicity, and compatibility with downstream applications. Below is a comparison of this compound with other widely used RNA labeling reagents.
| Feature | This compound (Anticipated) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) | 2'-azidocytidine (2'-AzCyd) |
| Principle of Labeling | Metabolic incorporation of a uridine analog with an allyl group at the N3 position. | Metabolic incorporation of a uridine analog with a thiol group at the 4th position. | Metabolic incorporation of a uridine analog with an alkyne group at the 5th position. | Metabolic incorporation of a cytidine (B196190) analog with an azide (B81097) group at the 2' position. |
| Typical Labeling Efficiency | Data not yet available. Expected to be concentration and cell-type dependent. | High, with approximately 35% of nascent RNAs being labeled under certain conditions.[1] | High, allows for efficient capture of newly transcribed RNA. | High labeling efficiency has been reported.[1] |
| Specificity | Expected to be specific for uridine in single-stranded, accessible RNA regions. The N3 position of uridine is typically involved in Watson-Crick base pairing, suggesting that labeling will predominantly occur in non-double-stranded regions. Labeling is also pH-dependent. | Incorporated in place of uridine. | Incorporated in place of uridine. | Primarily incorporated into rRNA.[1] |
| Potential Off-Target Effects | Data not yet available. Potential for alkylation of other nucleophilic sites in RNA or other biomolecules should be considered. | At high concentrations, 4sU can inhibit rRNA synthesis and processing and may influence pre-mRNA splicing.[2] | Generally considered to have minimal off-target effects. | Low cytotoxicity has been reported.[1] |
| Cytotoxicity | Data not yet available. The cytotoxicity of nucleoside analogs is a known concern and needs to be experimentally determined.[3][4][5][6] | Prolonged exposure to concentrations ≥200 μM can lead to a measurable growth deficit.[7] | Generally well-tolerated at typical working concentrations. | Displays low cytotoxicity.[1] |
| Downstream Compatibility | Allyl group allows for bioorthogonal reactions like thiol-ene coupling or palladium-catalyzed reactions for conjugation. | Thiol group can be specifically reacted with thiol-reactive probes for biotinylation and enrichment. | Alkyne group is ideal for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). | Azide group is ready for click chemistry with alkyne-modified reporters. |
Experimental Protocols
Detailed experimental validation is crucial to confirm the specificity and efficiency of this compound labeling. The following sections provide proposed protocols that can be adapted and optimized for specific experimental systems.
Synthesis of this compound-5'-Triphosphate
The synthesis of this compound-5'-triphosphate (N3-Allyl-UTP) is a prerequisite for in vitro transcription applications. A general one-pot synthesis method for nucleoside triphosphates can be adapted for this compound.[8]
Diagram: Synthesis of this compound-5'-Triphosphate
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]
N3-Allyluridine Bests Traditional Radiolabeling for RNA Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of RNA analysis, the choice of labeling technique is paramount. This guide provides a comprehensive comparison of N3-Allyluridine, a modern chemical biology tool, with traditional radiolabeling methods, offering a clear perspective on the advantages that can enhance experimental outcomes.
The study of RNA synthesis, trafficking, and decay is fundamental to understanding gene expression and the pathogenesis of numerous diseases. For decades, radiolabeling with isotopes like tritium (B154650) (³H) and phosphorus-32 (B80044) (³²P) has been the gold standard. However, the emergence of bioorthogonal chemical reporters, such as this compound, presents a safer, more efficient, and versatile alternative. This guide delves into the key advantages of this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their RNA-centric investigations.
At a Glance: this compound vs. Radiolabeling
| Feature | This compound with Click Chemistry | Traditional Radiolabeling (e.g., ³H-uridine) |
| Detection Method | Fluorescence, Biotinylation | Autoradiography, Scintillation Counting |
| Safety | Non-radioactive, minimal toxicity | Radioactive, requires specialized handling and disposal |
| Speed & Efficiency | Rapid detection (minutes to hours) | Slow detection (days to weeks for autoradiography) |
| Spatial Resolution | High (subcellular localization) | Low (cellular to tissue level) |
| Multiplexing | Readily compatible with multi-color imaging | Limited multiplexing capabilities |
| Perturbation | Minimal perturbation to RNA function | Potential for cellular stress and altered metabolism |
| Versatility | Adaptable for various applications (imaging, sequencing, proteomics) | Primarily for detection and quantification |
Deeper Dive: Key Advantages of this compound
This compound offers significant improvements over traditional radiolabeling techniques across several critical aspects of RNA analysis.
1. Enhanced Safety and Reduced Handling Burden: The most immediate advantage of this compound is the elimination of radioactivity from the experimental workflow. This circumvents the stringent safety protocols, specialized equipment, and regulated disposal procedures associated with radioactive isotopes, creating a safer and more accessible laboratory environment.
2. Superior Speed and Efficiency: Traditional autoradiography, a common method for detecting radiolabeled RNA, can require exposure times ranging from days to weeks. In stark contrast, the detection of this compound-labeled RNA via click chemistry is remarkably rapid, often yielding results within minutes to a few hours. This accelerated timeline significantly boosts experimental throughput.
3. High Spatial Resolution for Subcellular Insights: Click chemistry-based detection of this compound allows for high-resolution fluorescence microscopy, enabling the visualization of newly synthesized RNA with subcellular precision. This is a significant leap from the comparatively low spatial resolution of autoradiography, which typically provides information at the cellular or tissue level.
4. Versatility in Downstream Applications: The azide (B81097) handle introduced by this compound is a versatile anchor for a wide array of reporter molecules. This adaptability allows for more than just detection; it facilitates a range of downstream applications, including:
-
Fluorescence Imaging: For visualizing RNA localization and dynamics.
-
Affinity Purification: Using biotin-azide conjugates to isolate newly transcribed RNA for subsequent analysis by sequencing (e.g., RNA-seq) or mass spectrometry-based proteomics to identify RNA-binding proteins.
5. Minimal Perturbation of Biological Systems: While the introduction of any modified nucleoside can potentially affect cellular processes, studies with analogous compounds like 5-ethynyluridine (B57126) (EU) and 4-thiouridine (B1664626) (4sU) suggest that at optimized concentrations, these chemical reporters have a minimal impact on RNA synthesis and overall cell health.[1][2] In contrast, the radiation emitted by isotopes in traditional methods can induce cellular stress and potentially alter normal metabolic pathways.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the distinct experimental workflows for this compound-based RNA labeling and traditional radiolabeling.
References
A Comparative Analysis of Click Chemistry Reagents for N3-Allyluridine Labeling
For researchers and professionals in drug development and life sciences, the efficient and specific labeling of modified nucleosides is paramount. N3-Allyluridine, a uridine (B1682114) analog featuring a reactive allyl group, is a valuable tool for post-synthetic modification of RNA. Click chemistry, with its high efficiency and bioorthogonality, offers a superior method for conjugating various reporter molecules to this compound. This guide provides a comparative analysis of three prominent click chemistry reagents—a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the cyclooctynes DBCO and BCN for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for their reaction with an azide-modified this compound.
Performance Comparison of Click Chemistry Reagents
The choice of click chemistry reagent significantly impacts reaction efficiency, kinetics, and biocompatibility. Below is a summary of quantitative data compiled from various studies on reactions analogous to those with this compound.
| Reagent Type | Reaction | Key Features | Typical Reaction Time | Typical Yield | Biocompatibility |
| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction rates, cost-effective.[1] | 1-4 hours[2] | 60-90%[3] | Requires copper catalyst, which can be cytotoxic.[4] |
| DBCO (Dibenzocyclooctyne) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly reactive due to high ring strain.[5][6] | 4-17 hours[7] | Often quantitative[7][8] | Excellent, suitable for live-cell imaging.[5] |
| BCN (Bicyclo[6.1.0]nonyne) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, smaller and less hydrophobic than DBCO.[6][9] | Overnight[10] | High | Excellent, suitable for in-vivo applications.[10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental reaction mechanisms and a general experimental workflow for labeling this compound using click chemistry.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for each type of click reaction, which should be optimized for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from general procedures for bioconjugation.[2][11]
Materials:
-
N3-(Azidopropyl)-Uridine
-
Terminal alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO or an appropriate solvent.
-
In a reaction tube, add the N3-(Azidopropyl)-Uridine to the reaction buffer.
-
Add the alkyne stock solution to the reaction tube. A 2 to 10-fold molar excess of the alkyne over the azide is often used.[11]
-
Prepare a fresh premix of CuSO4 and THPTA ligand in water. A common final concentration is 100-250 µM CuSO4 and a 5-fold excess of ligand.[11]
-
Add the CuSO4/ligand premix to the reaction tube.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (final concentration typically 1-5 mM).
-
Incubate the reaction at room temperature for 1-4 hours.[2]
-
Purify the product using a suitable method such as HPLC or a desalting column to remove the copper catalyst and excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO
This protocol is based on general procedures for DBCO-azide ligation.[7][12][13]
Materials:
-
N3-(Azidopropyl)-Uridine
-
DBCO-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF (if needed to dissolve reagents)
Procedure:
-
Prepare a stock solution of the DBCO-functionalized molecule in DMSO or DMF.[12]
-
In a reaction tube, dissolve the N3-(Azidopropyl)-Uridine in the reaction buffer.
-
Add the DBCO stock solution to the reaction tube. A 2 to 4-fold molar excess of the DBCO reagent is commonly used.[12]
-
Ensure the final concentration of the organic solvent (DMSO/DMF) is below 20%.[13]
-
Incubate the reaction at room temperature for 4-17 hours or overnight at 4°C.[7][12] The reaction progress can be monitored by the decrease in DBCO absorbance at 310 nm.[13]
-
Purify the product using a suitable method like HPLC or size-exclusion chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN
This protocol is derived from general procedures for BCN-azide reactions.[10]
Materials:
-
N3-(Azidopropyl)-Uridine
-
BCN-functionalized molecule of interest
-
Reaction buffer (e.g., aqueous buffer) or organic solvent
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Prepare a stock solution of the BCN-functionalized molecule in an appropriate solvent like DMSO.
-
In a reaction tube, dissolve the N3-(Azidopropyl)-Uridine in the chosen reaction buffer or solvent.
-
Add the BCN stock solution to the reaction tube. A molar excess of the BCN reagent is typically used.
-
Incubate the reaction at room temperature overnight.[10]
-
Purify the final conjugate using standard chromatographic techniques.
Conclusion
The selection of a click chemistry reagent for modifying this compound depends on the specific requirements of the experiment.
-
CuAAC is a rapid and cost-effective method suitable for applications where the presence of a copper catalyst is not a concern. It offers high yields in a relatively short time.[1][2][3]
-
DBCO-based SPAAC is ideal for applications requiring high biocompatibility, such as live-cell imaging, due to its copper-free nature and fast reaction kinetics for a SPAAC reaction.[5][6] It often results in nearly quantitative yields.[7][8]
-
BCN-based SPAAC provides an excellent alternative when a smaller, more hydrophilic strained alkyne is preferred.[6] While generally slower than DBCO, it maintains the key advantage of being copper-free, making it suitable for in-vivo studies.[6][10]
Researchers should carefully consider the trade-offs between reaction speed, yield, and biocompatibility when choosing the optimal click chemistry strategy for their this compound labeling needs. The provided protocols offer a starting point for developing a robust and efficient conjugation methodology.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. genelink.com [genelink.com]
- 9. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. broadpharm.com [broadpharm.com]
Assessing the perturbation of N3-Allyluridine on cellular transcription
Assessing Cellular Transcription Perturbation: A Comparative Guide
For researchers in cellular biology and drug development, understanding how a compound or genetic modification perturbs cellular transcription is crucial for elucidating mechanisms of action and determining therapeutic potential. This guide provides a comparative analysis of different methods to assess transcriptional perturbation, with a focus on the use of uridine (B1682114) analogs, chemical inhibitors, and genetic approaches.
Introduction to Transcriptional Perturbation Analysis
The central dogma of molecular biology places transcription as a critical regulatory step in gene expression. Perturbations to this process, whether through small molecules or genetic alterations, can have profound effects on cellular function and fate. Assessing these changes typically involves measuring the abundance and identity of RNA transcripts within a cell. This guide compares three distinct approaches: metabolic labeling with nucleoside analogs (e.g., Bromouridine), direct chemical inhibition of RNA polymerases (e.g., Actinomycin D), and targeted genetic disruption (e.g., CRISPR-based methods).
Comparative Analysis of Transcriptional Perturbation Methods
The choice of method for assessing transcriptional perturbation depends on the specific research question, the desired resolution of the data, and the experimental system. Below is a comparison of key characteristics of three major approaches.
| Feature | Metabolic Labeling (e.g., Bru-seq) | Chemical Inhibition (e.g., Actinomycin D) | Genetic Perturbation (e.g., Perturb-seq) |
| Principle of Action | Incorporation of a labeled nucleoside analog into newly synthesized RNA, allowing for their specific isolation and sequencing.[1][2][3] | Direct binding to DNA or RNA polymerase to stall or prevent transcription initiation or elongation.[4] | Targeted gene knockout or knockdown using CRISPR-Cas9 to eliminate or reduce the expression of a specific factor, followed by single-cell RNA sequencing.[5][6] |
| Primary Measurement | Rate of RNA synthesis (nascent transcription).[2][3] | Global shutdown or alteration of transcription, leading to changes in steady-state RNA levels.[4] | Transcriptome-wide changes in gene expression resulting from the loss of a specific gene's function.[5][6] |
| Key Advantages | - Direct measurement of transcriptional dynamics. - Can determine RNA synthesis and decay rates (with chase experiments).[2][3] - High temporal resolution. | - Well-characterized and widely used. - Can be applied to a broad range of cell types. - Rapid onset of action. | - High specificity for the targeted gene. - Can be scaled for high-throughput screening of many genes.[7] - Provides single-cell resolution of transcriptional phenotypes.[5] |
| Limitations | - Potential for cellular toxicity with some analogs.[2] - Requires cell permeability to the analog. - Does not directly reveal the function of specific genes. | - Can have significant off-target effects. - Can induce cellular stress responses that confound results. - Does not provide information on the direct targets of a specific transcription factor. | - Can have off-target editing effects. - The phenotype may be masked by compensatory mechanisms. - Technically more complex and costly to implement.[7] |
| Typical Applications | - Measuring changes in transcription rate in response to a stimulus. - Determining the half-life of transcripts. - Studying co-transcriptional splicing.[2] | - Validating the role of transcription in a cellular process. - Synchronizing cells in the cell cycle. - As a positive control for transcription inhibition. | - Functional genomics screens to identify genes involved in a specific pathway or phenotype.[6][7] - Elucidating the regulatory networks controlled by specific transcription factors. |
Experimental Protocols
Bru-seq for Nascent Transcriptome Analysis
Bromouridine (BrU) is a uridine analog that is incorporated into newly transcribed RNA. Bru-seq (Bromouridine sequencing) allows for the specific capture and sequencing of these nascent transcripts.[1][2][3]
Protocol:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Introduce Bromouridine (BrU) into the culture medium at a final concentration of 2 mM and incubate for a short period (e.g., 30 minutes) to label newly synthesized RNA.
-
RNA Extraction: Lyse the cells and extract total RNA using a standard method such as TRIzol reagent.
-
Immunoprecipitation of BrU-labeled RNA:
-
Fragment the total RNA to an appropriate size (e.g., 200-500 nucleotides).
-
Incubate the fragmented RNA with anti-BrdU antibodies conjugated to magnetic beads. This will specifically capture the BrU-containing nascent RNA.[2]
-
Wash the beads several times to remove non-specifically bound RNA.
-
-
Library Preparation and Sequencing:
-
Elute the BrU-labeled RNA from the beads.
-
Prepare a cDNA library from the eluted RNA using a strand-specific library preparation kit.
-
Sequence the library on a high-throughput sequencing platform.[8]
-
-
Data Analysis: Align the sequencing reads to a reference genome. The density of reads across genomic regions reflects the level of active transcription.
Transcriptional Perturbation with Actinomycin D followed by RNA-seq
Actinomycin D is a potent inhibitor of transcription that intercalates into DNA and prevents the elongation of RNA chains by RNA polymerase.[4]
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with a working concentration of Actinomycin D (e.g., 5 µg/mL) for the desired duration (e.g., 1-6 hours). Include a vehicle-treated control group.
-
RNA Extraction: Lyse the cells and extract total RNA from both the treated and control samples.
-
RNA Quality Control: Assess the integrity and concentration of the extracted RNA.
-
Library Preparation and Sequencing:
-
Prepare cDNA libraries from the total RNA of both treated and control samples.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify genes whose expression is significantly altered by Actinomycin D treatment compared to the control.
-
Perturb-seq for High-Throughput Functional Genomics
Perturb-seq combines CRISPR-based gene perturbation with single-cell RNA sequencing to assess the transcriptional consequences of gene inactivation in a pooled format.[5][6]
Protocol:
-
Guide RNA Library Design and Cloning: Design and synthesize a pooled library of single guide RNAs (sgRNAs) targeting the genes of interest. Clone this library into a lentiviral vector that also expresses Cas9.
-
Lentivirus Production and Transduction: Produce lentivirus carrying the sgRNA library and transduce the target cells at a low multiplicity of infection to ensure that most cells receive only one sgRNA.
-
Selection and Expansion: Select the transduced cells and allow them to expand to allow for gene editing to occur.
-
Single-Cell RNA-seq:
-
Isolate single cells using a droplet-based microfluidic platform.[5]
-
Perform single-cell RNA sequencing, which includes capturing the transcriptome of each cell as well as a barcode that identifies the sgRNA present in that cell.
-
-
Data Analysis:
-
Process the sequencing data to obtain a gene expression profile for each cell and to identify the sgRNA in each cell.
-
Group cells by the sgRNA they contain.
-
For each group of cells with the same sgRNA, analyze the gene expression profile to determine the transcriptional phenotype resulting from the perturbation of the target gene.
-
Visualizing Workflows and Pathways
Experimental Workflow Diagrams
Caption: Workflow for Bru-seq analysis of nascent transcription.
Caption: Workflow for Perturb-seq analysis.
Mechanism of Action Diagrams
Caption: Mechanisms of different transcriptional perturbation methods.
References
- 1. Bru-seq - Wilson et al. [wilsonte-umich.github.io]
- 2. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perturb-seq - Wikipedia [en.wikipedia.org]
- 6. Transcriptome-wide characterization of genetic perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results for "perturb seq" | Springer Nature Experiments [experiments.springernature.com]
- 8. Bru-Seq [emea.illumina.com]
Unraveling RNA Dynamics: A Comparative Guide to Metabolic Labeling Reagents
A direct side-by-side comparison of N3-Allyluridine and 4-thiouridine (B1664626) (4sU) for RNA metabolic labeling is not feasible at this time, as extensive research reveals no documented use of this compound for this application in the scientific literature. This compound is primarily described in the context of chemical synthesis and potential, unrelated pharmacological properties.
This guide will therefore focus on providing a comprehensive overview of the widely used and well-characterized RNA metabolic labeling reagent, 4-thiouridine (4sU) . We will delve into its performance, experimental protocols, and a comparison with other existing alternatives for researchers, scientists, and drug development professionals.
4-Thiouridine (4sU): A Versatile Tool for Nascent RNA Analysis
4-thiouridine (4sU) is a photoreactive analog of the natural nucleoside uridine (B1682114). When introduced to cells, it is incorporated into newly transcribed RNA in place of uridine by RNA polymerases.[1][2][3][4] This incorporation provides a chemical handle that allows for the specific isolation and analysis of nascent RNA transcripts, enabling the study of RNA synthesis, processing, turnover, and RNA-protein interactions.
Key Features and Applications of 4sU:
-
Metabolic Labeling: 4sU is readily taken up by cells and integrated into newly synthesized RNA, allowing for pulse-chase experiments to measure RNA turnover rates.[2][4]
-
Thiol-Specific Biotinylation: The thiol group on 4sU can be specifically biotinylated, enabling the affinity purification of labeled RNA using streptavidin-coated beads.[5]
-
Photo-Crosslinking: Upon exposure to UV light at 365 nm, 4sU can form covalent crosslinks with interacting RNA-binding proteins, facilitating the identification of these interactions (PAR-CLIP).
-
Minimal Perturbation: At appropriate concentrations, 4sU is generally considered to have minimal effects on global transcription and cell viability.[2]
Performance Data of 4-Thiouridine (4sU)
The efficiency and potential side effects of 4sU labeling can vary depending on the cell type, concentration, and labeling time.
| Parameter | Typical Range/Observation | Reference |
| Concentration for Labeling | 100 µM - 1 mM | [5] |
| Labeling Time | 15 minutes to 24 hours | [5] |
| Incorporation Rate | Varies by cell type and conditions | |
| Toxicity | Generally low, but can induce nucleolar stress at high concentrations | |
| Effect on Splicing | Can affect splicing of weakly defined introns at high incorporation rates | [6] |
| RNA Stability | May increase the stability of some pre-mRNA transcripts | [6] |
Experimental Protocols
I. Metabolic Labeling of Nascent RNA with 4sU
This protocol describes the basic steps for labeling newly synthesized RNA in cultured mammalian cells using 4sU.
Methodology:
-
Cell Culture: Plate mammalian cells and grow to the desired confluency.
-
Labeling: Replace the culture medium with fresh medium containing 4sU at a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for the desired labeling period. Short pulses (e.g., 15-60 minutes) are suitable for studying RNA synthesis, while longer pulses followed by a chase with uridine can be used to measure RNA decay.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol).
-
Biotinylation: Biotinylate the thiol group of the incorporated 4sU using a reagent such as HPDP-Biotin.
-
Purification: Purify the biotinylated nascent RNA using streptavidin-coated magnetic beads.
-
Elution and Analysis: Elute the captured RNA from the beads for downstream applications like quantitative real-time PCR (qRT-PCR) or next-generation sequencing (RNA-seq).
II. Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
This workflow outlines the key steps in identifying the binding sites of RNA-binding proteins (RBPs) using 4sU-mediated crosslinking.
Methodology:
-
Labeling and Crosslinking: Label cells with 4sU and then irradiate with 365 nm UV light to induce crosslinking between 4sU-containing RNA and interacting proteins.
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation to isolate the RBP of interest along with its crosslinked RNA targets.
-
RNA Processing: Treat the immunoprecipitated complexes with RNase to digest unprotected RNA regions. The RBP protects its binding site.
-
Library Preparation: Ligate adapters to the ends of the protected RNA fragments and perform reverse transcription followed by PCR amplification.
-
Sequencing and Analysis: Sequence the resulting cDNA library and analyze the data to identify the specific RNA sequences that were bound by the RBP. A characteristic T-to-C transition at the crosslinking site aids in precise mapping.
Alternatives to 4-Thiouridine
While 4sU is a powerful tool, other uridine analogs are also used for metabolic labeling of RNA.
-
5-Ethynyluridine (B57126) (EU): Contains an alkyne group that can be detected via a copper(I)-catalyzed click reaction with an azide-functionalized fluorescent probe.[7] This method is highly specific and sensitive for imaging newly synthesized RNA.
-
5-Bromouridine (BrU): Can be incorporated into nascent RNA and subsequently detected by immunoprecipitation with an anti-BrdU/BrdU antibody.[2] This allows for the specific isolation of labeled RNA.
-
2'-Azidouridine (2'AzUd): This analog, paired with the expression of uridine-cytidine kinase 2 (UCK2), allows for cell-specific RNA labeling.[8][9]
Concluding Remarks
4-thiouridine remains a cornerstone for studying the dynamics of RNA transcription and regulation. Its versatility in enabling both the purification of nascent RNA and the identification of RNA-protein interactions makes it an invaluable tool for molecular biologists. While alternatives like 5-ethynyluridine offer advantages for specific applications such as imaging, the robust and extensive body of research supporting the use of 4sU solidifies its position as a primary choice for metabolic labeling of RNA. The selection of a particular uridine analog should be guided by the specific experimental goals and the downstream analytical methods to be employed.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of N3-Allyluridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling N3-Allyluridine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of specific federal or institutional guidelines for this compound, a conservative approach that treats the compound as potentially hazardous is recommended. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound waste.
Core Principle: Manage as Hazardous Waste
Given that this compound is a uridine (B1682114) analog, and its toxicological properties have not been extensively documented, all waste containing this compound—solid, liquid, and contaminated labware—should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Disposal Procedures
All disposal activities should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. The following procedures are based on general best practices for chemical waste management.
1. Solid Waste Disposal:
-
Collection: Collect all solid this compound waste, including unused or expired pure compounds and contaminated materials such as gloves, bench paper, and weigh boats.
-
Container: Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the date.
-
Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory. Ensure the container is kept closed except when adding waste.
-
Pickup: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.
2. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound, including reaction mixtures, purification fractions, and rinsing solutions.
-
Container: Use a compatible, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene (B3416737) container). The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and their approximate concentrations.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Storage: Store the liquid waste container in secondary containment within a designated SAA.
-
Pickup: Schedule a pickup with your institution's hazardous waste disposal service.
3. Contaminated Labware and Sharps Disposal:
-
Decontamination: Whenever feasible, decontaminate grossly contaminated labware by rinsing with a suitable solvent. Collect the rinsate as hazardous liquid waste.
-
Glassware: After rinsing, dispose of non-reusable glassware in a designated "Broken Glass" or "Contaminated Glassware" box for hazardous waste pickup.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste. Do not dispose of these in a standard biohazard sharps container unless explicitly permitted by your institution's EHS.
-
Plasticware: Disposable plasticware that has come into contact with this compound should be collected as solid hazardous waste.
Emergency Spill Procedures
In the event of a spill, follow your laboratory's established spill response protocol.
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or poses an immediate inhalation hazard.
-
Contain the spill using appropriate absorbent materials from a chemical spill kit.
-
Clean the area wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Collect all cleanup materials in a designated hazardous waste container.
-
Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
